molecular formula C11H7N5O2 B1433038 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline CAS No. 1423025-82-4

2-(4-nitro-1H-pyrazol-1-yl)quinoxaline

Cat. No.: B1433038
CAS No.: 1423025-82-4
M. Wt: 241.21 g/mol
InChI Key: HAENXKZHCAHQHL-UHFFFAOYSA-N
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Description

2-(4-Nitro-1H-pyrazol-1-yl)quinoxaline is a synthetic chemical hybrid incorporating two pharmacologically significant heterocycles: quinoxaline and pyrazole. The quinoxaline scaffold is a privileged structure in medicinal chemistry, recognized for its diverse biological activities. Quinoxaline derivatives are extensively investigated for their potent antimicrobial potential against a range of gram-positive and gram-negative bacteria, as well as fungal strains, with some showing efficacy against multi-drug resistant bacteria . Furthermore, the quinoxaline core is a key component in research for developing anticancer agents, with studies exploring its role in inhibiting key pathways such as NF-κB, which is implicated in cancers like pancreatic cancer . The pyrazole moiety, particularly when substituted with nitro groups, is another well-established pharmacophore that contributes to a wide spectrum of biological properties, including antimicrobial and anticancer activities . The strategic fusion of these two systems into a single molecule is a common approach in drug discovery to create new chemical entities with enhanced or dual mechanisms of action for probing biological pathways . This compound is supplied as a high-purity reference standard to support these advanced research endeavors. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(4-nitropyrazol-1-yl)quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N5O2/c17-16(18)8-5-13-15(7-8)11-6-12-9-3-1-2-4-10(9)14-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAENXKZHCAHQHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)N3C=C(C=N3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901272586
Record name Quinoxaline, 2-(4-nitro-1H-pyrazol-1-yl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423025-82-4
Record name Quinoxaline, 2-(4-nitro-1H-pyrazol-1-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423025-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoxaline, 2-(4-nitro-1H-pyrazol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901272586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document will delve into its chemical structure, molecular weight, and a proposed synthetic pathway, supported by established chemical principles. Furthermore, it will explore the expected spectroscopic characteristics and potential applications based on the known properties of its constituent quinoxaline and nitropyrazole moieties.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of a molecule are dictated by its structure and molecular weight. These parameters are crucial for its identification, characterization, and prediction of its behavior in chemical and biological systems.

Chemical Structure

2-(4-nitro-1H-pyrazol-1-yl)quinoxaline is a hybrid molecule comprising a quinoxaline ring system linked to a 4-nitropyrazole moiety. The quinoxaline, a benzopyrazine, is a bicyclic heteroaromatic compound formed by the fusion of a benzene ring and a pyrazine ring.[1] The pyrazole is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[2] In this specific compound, the pyrazole ring is substituted with a nitro group at the 4-position and is attached to the quinoxaline ring at the 2-position via one of its nitrogen atoms.

Below is a diagram illustrating the chemical structure of 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline.

Caption: Chemical structure of 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline.

Molecular Weight and Formula

The molecular formula and weight are critical for stoichiometric calculations in synthesis and for mass spectrometry analysis.

PropertyValue
Molecular FormulaC₁₁H₇N₅O₂
Molecular Weight241.21 g/mol
Exact Mass241.0600 g/mol

Note: These values are calculated based on the chemical structure.

Proposed Synthesis and Experimental Protocol

The proposed synthesis involves a two-step process:

  • Synthesis of 2-hydrazinylquinoxaline: This intermediate can be prepared from 2-chloroquinoxaline, which is in turn synthesized from quinoxalin-2(1H)-one.

  • Condensation with a suitable three-carbon electrophile bearing a nitro group: The 2-hydrazinylquinoxaline can then be reacted with a reagent such as malonaldehyde, in the presence of a nitrating agent, or a pre-nitrated three-carbon synthon to form the 4-nitropyrazole ring.

An alternative and more direct approach would be the reaction of 2-chloroquinoxaline with 4-nitro-1H-pyrazole in the presence of a suitable base.

Proposed Synthetic Workflow

G A 2-Chloroquinoxaline D Reaction Mixture A->D B 4-Nitro-1H-pyrazole B->D C Base (e.g., K2CO3) Solvent (e.g., DMF) C->D E Heating (e.g., 80-100 °C) D->E F Work-up and Purification (e.g., Extraction, Chromatography) E->F G 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline F->G

Caption: Proposed synthetic workflow for 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline.

Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical procedure based on similar reactions reported for related compounds.[3][5]

Materials:

  • 2-Chloroquinoxaline

  • 4-Nitro-1H-pyrazole

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-chloroquinoxaline (1.0 eq) in anhydrous DMF, add 4-nitro-1H-pyrazole (1.1 eq) and anhydrous potassium carbonate (2.0 eq).

  • Stir the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline.

Spectroscopic Characterization (Predicted)

The structural elucidation of the synthesized compound would rely on a combination of spectroscopic techniques. Based on the known spectral data of quinoxaline and nitropyrazole derivatives, the following characteristics can be anticipated.[5][6]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)
C=N (quinoxaline, pyrazole)1620–1580
C=C (aromatic)1580–1450
N-O (nitro group, asymmetric)1550–1500
N-O (nitro group, symmetric)1360–1320
C-H (aromatic)3100–3000
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR: The proton NMR spectrum will provide information about the different types of protons and their chemical environment.

Proton(s)Expected Chemical Shift (δ, ppm)Multiplicity
Quinoxaline protons7.5–8.5Multiplets
Pyrazole H-3~8.0Singlet
Pyrazole H-5~8.8Singlet

¹³C-NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule.

Carbon(s)Expected Chemical Shift (δ, ppm)
Quinoxaline carbons120–150
Pyrazole C-3~140
Pyrazole C-4~135 (attached to NO₂)
Pyrazole C-5~125
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement. The mass spectrum would be expected to show a prominent molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the calculated exact mass.

Potential Applications and Future Directions

The combination of the quinoxaline and nitropyrazole scaffolds in a single molecule suggests a range of potential biological activities and applications in materials science.

Medicinal Chemistry
  • Antimicrobial and Antifungal Agents: Quinoxaline and pyrazole derivatives have been reported to exhibit significant antimicrobial and antifungal activities.[7][8][9] The presence of the nitro group can also enhance such activities.

  • Anticancer Activity: Many quinoxaline-based compounds have been investigated as potential anticancer agents.[6] The pyrazole moiety is also a common feature in many biologically active compounds.[2]

  • Enzyme Inhibition: The planar aromatic structure of the molecule makes it a candidate for intercalation with DNA or for binding to the active sites of various enzymes, such as kinases or DNA gyrase.[7][9]

Materials Science
  • Organic Electronics: The extended π-conjugated system of 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline suggests potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

  • Dyes and Pigments: The chromophoric nature of the molecule, due to the presence of the nitro group and the aromatic systems, could make it useful as a dye or pigment.

Future research on this compound should focus on its successful synthesis and purification, followed by a thorough characterization of its physicochemical and spectroscopic properties. Subsequently, a systematic evaluation of its biological activities and material properties would be warranted to explore its full potential.

References

  • On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene - MDPI. (2022-12-01). Retrieved from [Link]

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC. Retrieved from [Link]

  • 2-(4-nitrophenyl)[5][10]oxazolo[4,5-b]quinoxaline - ChemSynthesis. Retrieved from [Link]

  • Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as ant - ScienceDirect. (2022-01). Retrieved from [Link]

  • Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation - Johns Hopkins University. Retrieved from [Link]

  • Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. (2022-01). Retrieved from [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - MDPI. (2022-03-01). Retrieved from [Link]

  • 2-(4-nitrophenyl)quinoxaline | CAS#:5541-64-0 | Chemsrc. Retrieved from [Link]

  • Pyrazoline Heterocyclic: a review - IJPSR (2009), Issue 1, Vol. (2020-05-01). Retrieved from [Link]

  • (PDF) Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation - ResearchGate. (2021-11-03). Retrieved from [Link]

  • Metal complexes of pyrazoline dithiocarbamate type ligands, syn- thesis, physio-chemical and liquid crystal studies - Revista Bionatura. Retrieved from [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC. (2024-11-22). Retrieved from [Link]

  • Structures of 2,3-diphenylquinoxaline I, pyrazinones II-III, quinoxaline IV and V (A6730), Akt kinase inhibitors. - ResearchGate. Retrieved from [Link]

  • 2-(4-nitrophenyl)-1H-pyrazol-2-ium - PubChem. Retrieved from [Link]

  • heterocyclic-chemistry-of-quinoxaline-and-potential-activities-of-quinoxaline-derivatives-a-review.pdf - Pharmacophore. Retrieved from [Link]

  • Synthesis and characterization of some new pyrazolines derivatives and their biological activity - JOCPR. Retrieved from [Link]

Sources

Methodological & Application

step-by-step synthesis protocol for 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-QXP-2026-02 Subject: Targeted Synthesis of 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline via Nucleophilic Aromatic Substitution (


)
Date:  February 14, 2026
Author:  Senior Application Scientist, Chemical Development Group

Executive Summary & Scientific Rationale

The structural motif of 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline represents a convergence of two pharmacologically privileged scaffolds: the quinoxaline ring and the nitropyrazole moiety. Quinoxaline derivatives are extensively documented for their broad-spectrum biological activities, including antimicrobial, anticancer, and kinase inhibitory profiles (Ragab et al., 2021).[1][2] The introduction of a nitro-substituted pyrazole ring at the C2 position is a strategic medicinal chemistry design intended to modulate electronic properties and enhance binding interactions within biological pockets, particularly in antimicrobial applications where nitro-heterocycles often exhibit potency (Hansen et al., 2016).

This protocol details the synthesis of the target compound via Nucleophilic Aromatic Substitution (


) . This pathway is selected over metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig) due to the inherent electron-deficiency of the quinoxaline ring, which activates the C2-chlorine towards direct nucleophilic attack by the pyrazolate anion. This method offers high atom economy, simplified purification, and scalability.

Retrosynthetic Analysis & Reaction Design

The synthesis is designed as a convergent coupling of two commercially available or easily synthesized precursors: 2-chloroquinoxaline (Electrophile) and 4-nitro-1H-pyrazole (Nucleophile).

  • Mechanistic Insight: The nitrogen atom (N1) of the 4-nitropyrazole is deprotonated by a base to generate a nucleophilic anion. The 2-chloroquinoxaline possesses a leaving group (Cl) at the C2 position, which is activated by the electron-withdrawing nature of the pyrazine nitrogens (N1/N4 of the quinoxaline). The reaction proceeds via a Meisenheimer-like transition state, followed by the elimination of chloride.

  • Regioselectivity: 4-nitropyrazole is symmetric with respect to the tautomeric NH; however, once deprotonated, the N1 attack is the primary mode of substitution. The 4-nitro group enhances the acidity of the NH proton (

    
     ~9-10), facilitating deprotonation by mild carbonate bases.
    

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.Role
2-Chloroquinoxaline 164.591.0Electrophile (Substrate)
4-Nitro-1H-pyrazole 113.071.1Nucleophile
Potassium Carbonate (

)
138.212.0Base (Acid Scavenger)
DMF (N,N-Dimethylformamide) 73.09-Solvent (Polar Aprotic)
Ethanol 46.07-Recrystallization Solvent
Step-by-Step Methodology

Step 1: Reactant Activation

  • In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitro-1H-pyrazole (1.1 equiv) in anhydrous DMF (5–10 volumes relative to substrate).

  • Add anhydrous

    
      (2.0 equiv) to the solution.
    
  • Process Note: Stir the suspension at room temperature for 15–20 minutes. This pre-activation step ensures the formation of the pyrazolate anion prior to the introduction of the electrophile, minimizing side reactions.

Step 2: Coupling Reaction (


) 
4.  Add 2-chloroquinoxaline  (1.0 equiv) to the reaction mixture.
5.  Equip the flask with a reflux condenser and heat the mixture to 80–90°C  under an inert atmosphere (

or Ar). 6. Monitor the reaction by TLC (Thin Layer Chromatography) or LC-MS.
  • Mobile Phase: Hexane:Ethyl Acetate (7:3).
  • Endpoint: Disappearance of 2-chloroquinoxaline spot (
    
    
    ~0.6) and appearance of a new, lower
    
    
    product spot. Typical reaction time is 3–6 hours.

Step 3: Work-up and Isolation 7. Cool the reaction mixture to room temperature. 8. Pour the reaction mixture slowly into ice-cold water (10x volume of DMF used) with vigorous stirring. The product should precipitate out as a solid due to the "crashing out" effect in the aqueous phase. 9. Filter the precipitate using a Buchner funnel and wash the filter cake copiously with water to remove residual DMF and inorganic salts (


, excess 

). 10. Dry the crude solid in a vacuum oven at 50°C for 4 hours.

Step 4: Purification 11. Recrystallize the crude solid from hot Ethanol or an Ethanol/DMF mixture. 12. Filter the purified crystals and dry under high vacuum. 13. Validation: Confirm structure via


-NMR and Mass Spectrometry.

Visualization of Workflow

The following diagram illustrates the logical flow and critical decision points in the synthesis pathway.

SynthesisProtocol Start Start: Reagent Preparation Activation Anion Generation (4-Nitropyrazole + K2CO3 in DMF) Start->Activation Addition Addition of Electrophile (2-Chloroquinoxaline) Activation->Addition 15 min RT Reaction Thermal Reaction (SnAr) 80-90°C, 3-6 Hours Addition->Reaction Check TLC/LC-MS Check Conversion Complete? Reaction->Check Check->Reaction No (Continue Heating) Quench Quench in Ice Water (Precipitation) Check->Quench Yes Filtration Filtration & Washing (Remove Salts/DMF) Quench->Filtration Purification Recrystallization (EtOH) Filtration->Purification Final Final Product: 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline Purification->Final

Figure 1: Process flow diagram for the


 synthesis of 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline.

Safety & Handling Protocols

  • Nitro Compounds: While 4-nitropyrazole is stable, nitro-substituted organics can be energetic. Avoid excessive heating of the dry solid.

  • 2-Chloroquinoxaline: A skin and eye irritant. Handle in a fume hood.

  • DMF: Hepatotoxic and readily absorbed through the skin. Use butyl rubber gloves and ensure adequate ventilation.

References

  • Ragab, A., et al. (2021). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential.[3][4] Arabian Journal of Chemistry.

  • Hansen, P. R., et al. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Microbiology.

  • Organic Chemistry Portal. Synthesis of Quinoxalines. (General methodology for quinoxaline construction and functionalization).

  • Perez-Silanes, S., et al. (2021). Activities of Quinoxaline, Nitroquinoxaline, and [1,2,4]Triazolo[4,3-a]quinoxaline Analogs of MMV007204 against Schistosoma mansoni. Antimicrobial Agents and Chemotherapy.[1][5]

Sources

Application Notes and Protocols for HPLC Sample Preparation: Analysis of 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Pre-Analytical Challenges for a Novel Heterocyclic Compound

The compound 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline represents a class of heterocyclic molecules with significant potential in drug discovery and development. Its unique structure, combining a quinoxaline and a nitropyrazole moiety, suggests a range of possible biological activities. As with any novel compound, the journey from synthesis to preclinical and clinical evaluation hinges on the development of robust and reliable analytical methods. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the quantification of such compounds in various matrices. However, the accuracy and precision of any HPLC analysis are fundamentally dependent on the quality of the sample preparation.

This comprehensive guide provides detailed application notes and protocols specifically tailored for the preparation of samples containing 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline for HPLC analysis. We will delve into the critical aspects of sample preparation, addressing the challenges posed by complex biological matrices such as plasma, serum, and tissue homogenates. The methodologies outlined herein are designed to ensure high recovery, minimize matrix effects, and ultimately, generate high-quality data that can be trusted throughout the drug development lifecycle. Our approach is grounded in established principles of analytical chemistry and guided by regulatory expectations for bioanalytical method validation.

Physicochemical Properties and Analyte Stability: The Foundation of a Robust Method

A thorough understanding of the analyte's physicochemical properties is paramount for developing an effective sample preparation strategy. While specific experimental data for 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline is not extensively available in public literature, we can infer key characteristics based on its constituent moieties: the quinoxaline and nitropyrazole rings.

Solubility Profile:

The solubility of a compound dictates the choice of solvents for extraction, reconstitution, and the mobile phase. Based on the analysis of related structures, a general solubility profile can be anticipated.

SolventExpected SolubilityRationale & Implications for Sample Preparation
Methanol HighA good choice for initial stock solution preparation and as a component in extraction and mobile phases.[1]
Acetonitrile Moderate to HighAnother excellent solvent for stock solutions and a common organic modifier in reversed-phase HPLC.[1]
Dimethyl Sulfoxide (DMSO) Very HighIdeal for dissolving the compound for long-term storage and for initial in vitro assays, but its high boiling point and potential for interference in HPLC require careful management during sample preparation.
Water LowThe low aqueous solubility necessitates the use of organic solvents for extraction from biological matrices.

Analyte Stability:

The stability of 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline under various conditions will influence sample collection, processing, and storage.

  • Thermal Stability: Quinoxaline derivatives generally exhibit good thermal stability, with decomposition temperatures often exceeding 200-250°C.[2] This suggests that the compound is likely to be stable during sample processing steps that may involve moderate heating. However, prolonged exposure to high temperatures should be avoided.

  • pH Stability: The stability of the analyte across a range of pH values is a critical consideration. The quinoxaline ring system can be susceptible to degradation under strongly acidic or alkaline conditions.[3] Forced degradation studies are essential to determine the optimal pH range for sample handling and storage.[4][5][6] It is recommended to maintain samples at a neutral or slightly acidic pH to minimize potential degradation.

Sample Preparation Strategies for Biological Matrices

The choice of sample preparation technique is dictated by the complexity of the matrix, the concentration of the analyte, and the desired level of cleanliness. For drug development professionals, the primary matrices of interest are plasma, serum, and tissue homogenates.

Workflow for Sample Preparation of Biological Fluids

SamplePrepWorkflow cluster_matrix Biological Matrix cluster_prep Sample Preparation cluster_analysis Analysis Matrix Plasma / Serum / Tissue Homogenate PPT Protein Precipitation (PPT) Matrix->PPT Initial Cleanup SPE Solid-Phase Extraction (SPE) PPT->SPE Further Purification LLE Liquid-Liquid Extraction (LLE) PPT->LLE Alternative Purification Analysis HPLC Analysis SPE->Analysis LLE->Analysis

Caption: General workflow for preparing biological samples for HPLC analysis.

Protocol 1: Protein Precipitation (PPT) for Plasma and Serum Samples

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma and serum samples.[7] It is often the first step in a sample preparation workflow.

Rationale: Proteins can interfere with HPLC analysis by precipitating on the column, causing backpressure issues and altering retention times. Acetonitrile is a common precipitating agent as it is also a typical HPLC solvent.[7]

Materials:

  • Plasma or serum sample

  • Acetonitrile (HPLC grade), chilled to -20°C

  • Vortex mixer

  • Centrifuge capable of 10,000 x g

  • Microcentrifuge tubes (1.5 mL)

  • Syringe filters (0.22 µm, PTFE)

Step-by-Step Protocol:

  • Sample Aliquoting: Pipette 100 µL of the plasma or serum sample into a 1.5 mL microcentrifuge tube.

  • Addition of Precipitating Agent: Add 300 µL of ice-cold acetonitrile to the sample. The 1:3 ratio of sample to solvent is a common starting point and can be optimized.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully aspirate the supernatant without disturbing the protein pellet and transfer it to a clean microcentrifuge tube.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial. This step removes any remaining particulate matter that could clog the HPLC column.

  • Analysis: The sample is now ready for injection into the HPLC system.

Protocol 2: Solid-Phase Extraction (SPE) for Cleaner Plasma, Serum, and Urine Samples

Solid-phase extraction provides a more thorough cleanup than protein precipitation and can be used to concentrate the analyte, thereby increasing the sensitivity of the assay.[8]

Rationale: SPE utilizes a solid sorbent to selectively retain the analyte of interest while allowing interfering compounds to pass through. The choice of sorbent is critical and depends on the physicochemical properties of the analyte. Given the likely moderate polarity of 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline, a reversed-phase (C18 or a polymeric sorbent) or a mixed-mode cation exchange sorbent would be appropriate starting points.

Materials:

  • SPE cartridges (e.g., C18, 100 mg/1 mL)

  • SPE vacuum manifold

  • Methanol (HPLC grade)

  • Deionized water

  • Sample pre-treated by protein precipitation (optional but recommended)

  • Elution solvent (e.g., Methanol or Acetonitrile with a small percentage of formic acid)

  • Nitrogen evaporator

Step-by-Step Protocol:

  • Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water through the sorbent bed. Do not allow the cartridge to dry out.

  • Sample Loading: Load the pre-treated sample (e.g., the supernatant from protein precipitation) onto the conditioned cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the analyte from the sorbent with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile). The addition of a small amount of acid (e.g., 0.1% formic acid) can improve the recovery of acidic or neutral compounds.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried residue in a known, small volume (e.g., 100 µL) of the HPLC mobile phase.

  • Analysis: Vortex the reconstituted sample and transfer it to an HPLC vial for injection.

Protocol 3: Liquid-Liquid Extraction (LLE) for Tissue Homogenates

Liquid-liquid extraction is a classic technique that partitions the analyte between two immiscible liquid phases.[9] It is particularly useful for more complex matrices like tissue homogenates.

Rationale: LLE can effectively separate the analyte from lipids and other matrix components based on its differential solubility in an aqueous and an organic solvent. The choice of organic solvent is critical for achieving good extraction efficiency. Ethyl acetate or a mixture of dichloromethane and isopropanol are common choices for compounds of intermediate polarity.

Materials:

  • Tissue homogenate (e.g., in phosphate-buffered saline, pH 7.4)

  • Extraction solvent (e.g., Ethyl acetate, HPLC grade)

  • Vortex mixer

  • Centrifuge

  • Glass centrifuge tubes

  • Nitrogen evaporator

Step-by-Step Protocol:

  • Sample and Solvent Addition: In a glass centrifuge tube, combine 500 µL of the tissue homogenate with 1.5 mL of ethyl acetate.

  • Extraction: Vortex the mixture vigorously for 2 minutes to ensure efficient partitioning of the analyte into the organic phase.

  • Phase Separation: Centrifuge the tube at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Organic Layer Collection: Carefully transfer the upper organic layer to a clean tube.

  • Re-extraction (Optional): For improved recovery, the aqueous layer can be re-extracted with another 1.5 mL of ethyl acetate, and the organic layers combined.

  • Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the residue in a known volume (e.g., 100 µL) of the HPLC mobile phase.

  • Analysis: Vortex the reconstituted sample and transfer it to an HPLC vial for injection.

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

A developed sample preparation and HPLC method is not complete without rigorous validation. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have published detailed guidelines on bioanalytical method validation.[1][3][7][10][11][12][13]

Key Validation Parameters:

ParameterDescriptionAcceptance Criteria (Typical)
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte.
Accuracy The closeness of the measured concentration to the true concentration.Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).
Recovery The extraction efficiency of the analytical method, determined by comparing the analytical results for extracted samples at three concentrations (low, medium, and high) to the results for unextracted standards that represent 100% recovery.Consistent, precise, and reproducible.
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.The CV of the slope of the calibration curves in different lots of matrix should be ≤ 15%.
Stability The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. This includes freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability.Analyte concentration should be within ±15% of the initial concentration.

Conclusion: A Pathway to Reliable Bioanalysis

The successful HPLC analysis of 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline in complex biological matrices is critically dependent on a well-designed and validated sample preparation protocol. This guide has provided a comprehensive framework, from understanding the analyte's physicochemical properties to detailed, step-by-step protocols for protein precipitation, solid-phase extraction, and liquid-liquid extraction. By following these guidelines and adhering to the principles of bioanalytical method validation, researchers, scientists, and drug development professionals can generate accurate, reliable, and reproducible data, thereby accelerating the journey of this promising compound from the laboratory to potential clinical applications.

References

  • Synethsis and characterization of 3-nitropyrazole and its salts. ResearchGate. Available at: [Link].

  • NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. RASĀYAN Journal of Chemistry. Available at: [Link].

  • Sample preparation for the HPLC analysis of drugs in biological fluids. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link].

  • Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. Journal of the American Chemical Society. Available at: [Link].

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Available at: [Link].

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules. Available at: [Link].

  • HPLC methods for choloroquine determination in biological samples and pharmaceutical products. Journal of the Brazilian Chemical Society. Available at: [Link].

  • Forced degradation studies. MedCrave online. Available at: [Link].

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at: [Link].

  • Analysis of Drugs from Biological Samples. International Journal of Innovative Science and Research Technology. Available at: [Link].

  • Bioanalytical Sample Preparation. Agilent Technologies. Available at: [Link].

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link].

  • Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available at: [Link].

  • Homogeneous liquid-liquid extraction as an alternative sample preparation technique for biomedical analysis. Journal of Separation Science. Available at: [Link].

Sources

Application Note: A Detailed Protocol for Molecular Docking Studies of 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline Protein Binding

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anti-cancer properties.[1][2][3] Molecular docking is a critical computational technique that predicts the preferred orientation and binding affinity of a small molecule within the active site of a target protein, providing invaluable insights for structure-based drug design.[4][5] This application note provides a comprehensive, step-by-step protocol for conducting a molecular docking study of 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline, a representative quinoxaline derivative. We will use the Epidermal Growth Factor Receptor (EGFR) kinase domain, a well-established target for quinoxaline-based inhibitors, as our model protein to demonstrate the workflow from target preparation to results analysis and validation.[2][6] This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational docking methods to investigate novel protein-ligand interactions.

Part 1: Theoretical Foundations & Strategic Considerations

Before commencing any docking protocol, it is crucial to understand the principles that underpin the methodology. A successful docking experiment is not merely the execution of software commands but a process of informed scientific decisions.

1.1. The Rationale for Target Selection

The choice of a protein target is the most critical initial step. While 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline may not have a widely documented specific target, the broader class of quinoxaline derivatives has been extensively studied. They are known to inhibit various protein kinases, including VEGFR-2, c-Met, and notably, EGFR.[2][6][7] EGFR is a key player in cell proliferation and is a validated target in oncology.[2] For this protocol, we will use the crystal structure of the EGFR kinase domain (PDB ID: 1M17) as a representative and scientifically sound target.[1][6] The logic here is to leverage known structure-activity relationships (SAR) of the chemical scaffold to hypothesize a likely target, a common practice in early-stage drug discovery.

1.2. Choice of Docking Software: The AutoDock Vina & PyMOL Suite

For this protocol, we have selected a suite of open-source and widely trusted software:

  • AutoDock Vina: A powerful and popular program for molecular docking known for its accuracy and speed.[8][9][10] Its scoring function is a hybrid that uses empirical and knowledge-based terms to approximate the Gibbs free energy of binding.[11]

  • AutoDock Tools (MGLTools): An essential companion to AutoDock Vina, used for preparing the protein (receptor) and ligand files into the required PDBQT format, which includes atomic charges and atom type definitions.[8][9]

  • PyMOL: A high-quality molecular graphics system used for the critical tasks of visualization, analysis of interactions, and generating publication-quality images.[12][13]

This combination provides a robust, cost-effective, and well-documented workflow for researchers.

1.3. The Criticality of Structure Preparation

The adage "garbage in, garbage out" is particularly true for molecular docking. The input structures of both the protein and the ligand must be meticulously prepared to be chemically correct and computationally ready.

  • Protein Preparation: Crystal structures from the Protein Data Bank (PDB) are static snapshots and often contain non-essential elements like water molecules, co-solvents, and multiple conformations.[14][15] These must be removed. Furthermore, PDB files typically lack hydrogen atoms, which are vital for defining hydrogen bond networks. The preparation protocol involves adding hydrogens, assigning partial atomic charges (e.g., Kollman charges), and merging non-polar hydrogens to simplify the system.[16][17]

  • Ligand Preparation: The ligand's 3D structure, protonation state (at physiological pH), and torsional flexibility must be accurately defined.[17][18] The process involves generating a low-energy 3D conformer, adding hydrogens, calculating partial charges (e.g., Gasteiger charges), and identifying rotatable bonds, which Vina will manipulate during the docking search.[19]

1.4. Defining the Search Space: The Grid Box

Instead of searching the entire protein surface, docking is focused on a specific region of interest, typically the active site. In AutoDock Vina, this is defined by a three-dimensional "grid box". The size and center of this box are critical parameters. A box that is too small may miss the correct binding pose, while one that is too large will needlessly increase computation time and may lead to non-specific binding predictions.[9][20] The most reliable way to define the grid box is to center it on the position of a co-crystallized ligand found in the experimental structure.[17]

Part 2: The Docking Workflow - A Visual Guide

The entire molecular docking process can be visualized as a systematic workflow, from initial setup to final validation. Each step is a prerequisite for the next, ensuring the integrity and reproducibility of the results.

G Generalized Molecular Docking Workflow cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation Target_Selection Target Selection & Retrieval (e.g., EGFR, PDB: 1M17) Protein_Prep Protein Preparation (Remove water, add H, assign charges) Target_Selection->Protein_Prep Ligand_Prep Ligand Preparation (Generate 3D, add H, define torsions) Target_Selection->Ligand_Prep Grid_Box Define Search Space (Grid Box Definition) Protein_Prep->Grid_Box Run_Docking Execute Docking (AutoDock Vina) Ligand_Prep->Run_Docking Grid_Box->Run_Docking Results_Analysis Analyze Poses & Scores (Binding Affinity, Interactions) Run_Docking->Results_Analysis Validation Protocol Validation (Re-docking of native ligand) Results_Analysis->Validation Self-Validating System Visualization Visualize Complex (PyMOL) Results_Analysis->Visualization

Caption: A generalized workflow for performing molecular docking studies.

Part 3: Detailed Experimental Protocols

This section provides step-by-step methodologies for conducting the docking study.

Protocol 1: Target Protein Preparation (EGFR - 1M17)
  • Obtain Protein Structure: Download the PDB file for 1M17 from the RCSB Protein Data Bank ([Link]).

  • Initial Clean-up: Open the PDB file in a molecular viewer like PyMOL. Remove all water molecules and the co-crystallized ligand (Erlotinib, labeled ANR in 1M17). Save this cleaned protein structure as 1m17_protein.pdb. The removal of the original ligand is crucial to make the binding site available for docking.[1][16]

  • Prepare Receptor in AutoDock Tools (ADT): a. Launch ADT. b. Go to File > Read Molecule and open 1m17_protein.pdb. c. Go to Edit > Hydrogens > Add. Select Polar only and click OK. This step is vital for correct hydrogen bonding. d. Go to Edit > Charges > Add Kollman Charges. e. Go to Grid > Macromolecule > Choose. Select 1m17_protein and click Select Molecule. f. Save the prepared protein in PDBQT format: File > Save > Write PDBQT. Name it 1m17_protein.pdbqt.

Protocol 2: Ligand Preparation (2-(4-nitro-1H-pyrazol-1-yl)quinoxaline)
  • Obtain Ligand Structure: a. Draw the 2D structure of 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline using software like ChemDraw or MarvinSketch. b. Save the structure as a 3D format, such as .sdf or .mol2.

  • Prepare Ligand in AutoDock Tools (ADT): a. In ADT, go to Ligand > Input > Open and select your ligand file. b. Go to Ligand > Torsion Tree > Detect Root. This automatically defines the rigid core of the molecule. c. Go to Ligand > Output > Save as PDBQT. Name the file ligand.pdbqt. ADT will automatically calculate Gasteiger charges and define rotatable bonds.[19]

Protocol 3: Execution of Molecular Docking with AutoDock Vina
  • Define the Grid Box: a. In ADT, with 1m17_protein.pdbqt loaded, also open the original co-crystallized ligand you saved earlier. b. Center the grid box on this ligand. Go to Grid > Grid Box.... Adjust the center coordinates and size (in Ångströms) to encompass the entire binding site. A size of 24 x 24 x 24 Å is often a good starting point. c. Record the center_x, center_y, center_z and size_x, size_y, size_z values.[20] For 1M17, a suitable center might be around x=9.5, y=-1.5, z=23.5.

  • Create Configuration File: a. Create a new text file named conf.txt. b. Add the following lines, replacing the values with those you recorded:

    • The exhaustiveness parameter controls the thoroughness of the search. Higher values increase accuracy but also computation time.[10]

  • Run Vina: a. Open a command line terminal. b. Navigate to the directory containing your PDBQT files and conf.txt. c. Execute the Vina command (the exact path to the vina executable may vary): vina --config conf.txt --log log.txt

Protocol 4: Analysis and Visualization of Docking Results
  • Review Log File: Open log.txt. It will contain a table of the top binding modes (poses) and their corresponding binding affinities in kcal/mol. The most negative value indicates the strongest predicted binding.[12]

  • Visualize in PyMOL: a. Open PyMOL. b. Load the receptor: File > Open > 1m17_protein.pdbqt. c. Load the docking results: File > Open > docking_results.pdbqt. The different poses will be loaded as separate states. d. Display the protein as a surface and the ligand poses as sticks to visualize how they fit in the binding pocket. e. Identify key interactions for the top-ranked pose. Use the Action > preset > ligand sites > cartoon or transparent surface options. f. Use the Wizard > Measurement tool to identify hydrogen bonds (typically < 3.5 Å). g. Identify and label the key interacting amino acid residues.

Protocol 5: Protocol Validation

To ensure the trustworthiness of the docking protocol for the chosen target, a re-docking validation is essential.

G PDB Start: Crystal Structure (Protein + Native Ligand) PDB: 1M17 Separate Separate Protein and Native Ligand PDB->Separate Redock Re-dock Native Ligand into Protein using Protocol Separate->Redock Superimpose Superimpose Docked Pose onto Crystal Pose Redock->Superimpose RMSD Calculate RMSD Superimpose->RMSD Decision RMSD < 2.0 Å? RMSD->Decision Success Protocol Validated Decision->Success Yes Failure Protocol Invalid (Adjust Parameters) Decision->Failure No

Caption: Workflow for validating a docking protocol via re-docking.

  • Prepare Native Ligand: Prepare the co-crystallized ligand (Erlotinib from 1M17) using Protocol 2.

  • Dock Native Ligand: Run AutoDock Vina using the prepared native ligand and the same conf.txt file from Protocol 3.

  • Calculate RMSD: In PyMOL, load the original PDB structure (1M17) and the top-ranked pose from the re-docking result. Superimpose the protein backbones and then calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the experimental ligand and the re-docked ligand.

  • Evaluate: An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the chosen docking parameters can accurately reproduce the known binding mode.[6]

Part 4: Interpretation and Data Presentation

The primary outputs of a docking study are quantitative (binding affinity) and qualitative (binding pose and interactions). This data should be summarized clearly.

Table 1: Sample Docking Results Summary for 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline with EGFR (1M17)

Binding Mode (Pose)Binding Affinity (kcal/mol)Key Interacting ResiduesHydrogen Bonds (Ligand Atom -> Residue Atom)Hydrophobic Interactions
1-9.2Met769, Leu768, Thr766, Gln767, Cys773N-pyrazol -> O-Met769, O-nitro -> HN-Gln767Leu694, Val702, Ala719
2-8.8Met769, Cys751, Thr830, Asp831O-nitro -> HN-Thr830Leu694, Phe699, Leu820
3-8.5Leu694, Gln767, Cys773, Asp831N-quinoxaline -> HN-Cys773Val702, Ala719, Pro770

Note: Data in this table is illustrative and represents a hypothetical outcome for demonstration purposes.

The binding affinity provides an estimate of the ligand's potency, with more negative values being more favorable. The analysis of interactions is crucial for understanding the structural basis of binding and for guiding future lead optimization efforts. For example, identifying an unmet hydrogen bond opportunity could suggest a chemical modification to improve affinity.

Conclusion

Molecular docking is a powerful computational tool that, when applied rigorously, can significantly accelerate drug discovery projects. This application note has detailed a comprehensive and self-validating protocol for studying the binding of 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline to the EGFR kinase domain using the AutoDock Vina software suite. By emphasizing careful preparation, methodical execution, and critical validation, researchers can generate reliable and actionable insights into protein-ligand interactions, paving the way for the rational design of novel therapeutics.

References

  • AutoDock Vina Tutorial Video. (2024). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube.
  • ResearchGate. (n.d.). Biological data and docking results for quinoxaline derivatives.
  • Quora. (2021). How does one prepare proteins for molecular docking?. Quora.
  • The Scripps Research Institute. (2020). Tutorial – AutoDock Vina.
  • BenchChem. (2025).
  • ScotChem. (n.d.). Preparing the protein and ligand for docking.
  • UCSF DOCK. (2025). Tutorial: Prepping Molecules.
  • ResearchGate. (2022). How to validate the molecular docking results?.
  • PubMed. (n.d.).
  • YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced.
  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417–422.
  • BenchChem. (n.d.).
  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.
  • The Bioinformatics Manual. (2021). Visualizing protein-protein docking using PyMOL. Medium.
  • Eagon Research Group. (n.d.). Vina Docking Tutorial. Cal Poly.
  • ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand?.
  • Paiardini, A., et al. (2020). DockingPie: a consensus docking plugin for PyMOL.
  • ACS Omega. (2022). Green Design, Synthesis, and Molecular Docking Study of Novel Quinoxaline Derivatives with Insecticidal Potential against Aphis craccivora.
  • Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement.
  • YouTube. (2026). Protein Preparation for Molecular Docking | Step-by-Step Concepts.
  • University of Cambridge. (n.d.). Session 4: Introduction to in silico docking.
  • Cross, J. B., et al. (2009). Validation of molecular docking programs for virtual screening against dihydropteroate synthase.
  • MDPI. (2025). Pairwise Performance Comparison of Docking Scoring Functions: Computational Approach Using InterCriteria Analysis.
  • ResearchGate. (n.d.). Ligand docking and binding site analysis with PyMOL and Autodock/Vina.
  • Wang, R., et al. (2003). Comparative evaluation of 11 scoring functions for molecular docking. Journal of medicinal chemistry, 46(12), 2287–2303.
  • American Institute of Physics. (n.d.). Evaluation of Scoring Functions for Protein-ligand Docking.
  • International Journal of Current Research. (n.d.).
  • YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking.
  • YouTube. (2020).
  • YouTube. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon).
  • PLOS Computational Biology. (2025).
  • Kumar, A., et al. (2014). Perturbing pro-survival proteins using quinoxaline derivatives: A structure activity relationship study. Bioorganic & medicinal chemistry letters, 24(15), 3498–3502.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimization strategies for this specific synthesis. Our goal is to move beyond simple protocols and explain the underlying chemical principles to empower you to improve your experimental outcomes.

The synthesis of 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a halide, most commonly chloride, from the 2-position of a quinoxaline ring by the 4-nitropyrazole nucleophile. The inherent electron-deficient nature of the quinoxaline's pyrazine ring facilitates this type of reaction[1]. However, achieving high yields can be challenging and requires careful control over several experimental parameters.

This guide provides a structured approach to troubleshooting common issues, from low conversion to product purification, based on established principles of SNAr reactions and quinoxaline chemistry.

Reaction Overview: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The core of this synthesis is the reaction between 2-chloroquinoxaline (the electrophile) and 4-nitro-1H-pyrazole (the nucleophile). The reaction proceeds through a two-step addition-elimination mechanism, which is characteristic of SNAr reactions[2].

  • Nucleophilic Attack: The 4-nitropyrazole, typically deprotonated by a base to form the more potent pyrazolate anion, attacks the electron-deficient carbon atom at the C2 position of the quinoxaline ring. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. The negative charge is resonance-stabilized by the electron-withdrawing quinoxaline ring system and the nitro group[2][3].

  • Elimination of the Leaving Group: The aromaticity of the quinoxaline ring is restored through the elimination of the chloride leaving group, yielding the final product.

Caption: Figure 1: SNAr Mechanism for Product Formation

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common challenges encountered during the synthesis of 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline.

Q1: My reaction yield is very low or I'm seeing no product formation. What are the most likely causes?

Low or no yield is a frequent issue in quinoxaline synthesis and typically points to problems with reactivity or reaction conditions[4][5][6]. Let's break down the critical factors.

A: Possible Cause 1: Insufficient Nucleophile Strength The nitrogen on the 4-nitro-1H-pyrazole is weakly nucleophilic on its own. The presence of the electron-withdrawing nitro group further reduces its basicity and nucleophilicity. Therefore, a base is essential to deprotonate the pyrazole, forming the much more reactive pyrazolate anion.

  • Troubleshooting Steps:

    • Ensure a Base is Used: Verify that a suitable base is included in your reaction mixture.

    • Select an Appropriate Base: Weak bases like triethylamine (TEA) may be insufficient. Moderate-strength inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often more effective. For particularly stubborn reactions, a strong base like sodium hydride (NaH) can be used, but this may increase the risk of side reactions.

    • Base Stoichiometry: Use at least one equivalent of the base. Using a slight excess (e.g., 1.2-1.5 equivalents) can help drive the reaction to completion.

A: Possible Cause 2: Suboptimal Reaction Conditions SNAr reactions are highly sensitive to solvent, temperature, and reaction time[1].

  • Troubleshooting Steps:

    • Solvent Choice: The ideal solvent for SNAr reactions is polar and aprotic. Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) are excellent choices because they can dissolve the reactants and stabilize the charged intermediate without interfering with the nucleophile[7]. Avoid protic solvents like ethanol or water, as they can solvate and deactivate the nucleophile.

    • Temperature Optimization: Many SNAr reactions require heating to overcome the activation energy barrier[1]. If you are running the reaction at room temperature, a gradual increase in temperature (e.g., to 60 °C, 80 °C, or even 100-120 °C in a high-boiling solvent like DMF or DMSO) is a primary optimization step. Monitor the reaction by TLC to check for product formation and starting material consumption.

    • Consider Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields in many quinoxaline syntheses by providing efficient and uniform heating[8].

A: Possible Cause 3: Poor Quality of Starting Materials Impurities in either the 2-chloroquinoxaline or 4-nitro-1H-pyrazole can inhibit the reaction or lead to unwanted side products, ultimately lowering the yield of the desired compound[4][5].

  • Troubleshooting Steps:

    • Verify Purity: Check the purity of your starting materials using techniques like NMR or melting point analysis.

    • Purify if Necessary: If impurities are detected, purify the starting materials before use. 2-chloroquinoxaline can often be recrystallized from a suitable solvent like ethanol.

    • Proper Storage: Ensure starting materials are stored under appropriate conditions (e.g., protected from moisture) to prevent degradation.

Reaction Condition Optimization Summary
ParameterInitial RecommendationOptimization StrategyRationale
Solvent DMF or DMSOScreen Acetonitrile (MeCN)Polar aprotic solvents enhance nucleophilicity and stabilize the Meisenheimer complex[7].
Base K₂CO₃ (1.5 eq.)Try a stronger base (Cs₂CO₃) or NaH if needed.The base must be strong enough to deprotonate the 4-nitropyrazole to generate the active nucleophile.
Temperature 80 °CIncrease incrementally to 120 °C. Consider microwave heating.Higher temperatures increase reaction rates, but excessive heat can cause degradation[9].
Time 12 hoursMonitor by TLC every 2-4 hours.Reaction times can vary significantly. Monitoring ensures the reaction is stopped once complete to prevent side product formation.
Q2: My TLC shows multiple spots, indicating side reactions. What are these byproducts and how can I prevent them?

The formation of multiple products consumes your starting materials and complicates purification[4].

A: Possible Cause 1: Hydrolysis of 2-Chloroquinoxaline If there is moisture in your reaction, 2-chloroquinoxaline can react with water (or hydroxide ions generated by the base) to form 2-hydroxyquinoxaline (which exists as its tautomer, quinoxalin-2(1H)-one).

  • Prevention:

    • Use anhydrous solvents.

    • Dry your glassware thoroughly before use.

    • Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.

A: Possible Cause 2: Product or Reactant Degradation High temperatures or excessively strong bases can lead to the degradation of the starting materials or the desired product, especially over long reaction times[4][5]. The nitro group, in particular, can be sensitive to harsh conditions.

  • Prevention:

    • Avoid excessive temperatures. Find the lowest temperature at which the reaction proceeds at a reasonable rate.

    • Use the mildest base that is effective for the transformation.

    • Monitor the reaction by TLC and stop it as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.

Troubleshooting_Workflow start Low or No Yield Observed check_base Is an appropriate base (e.g., K₂CO₃, Cs₂CO₃) being used? start->check_base check_solvent Is a polar aprotic solvent (e.g., DMF, DMSO) being used? check_base->check_solvent Yes failure Problem Persists: Consult Literature for Alternative Routes check_base->failure No. Add appropriate base. check_temp Is the reaction being heated (e.g., 80-120 °C)? check_solvent->check_temp Yes check_solvent->failure No. Switch to polar aprotic solvent. check_purity Are starting materials pure and anhydrous? check_temp->check_purity Yes check_temp->failure No. Increase temperature / Use microwave. success Yield Improved check_purity->success Yes. Optimize stoichiometry & time. check_purity->failure No. Purify reagents & use anhydrous conditions.

Caption: Figure 2: Troubleshooting Decision Tree for Low Yield

Q3: What is the best method for purifying the final product?

Purification is critical to obtaining a high-quality final product[9].

A: The purification strategy depends on the physical properties of your product and the nature of the impurities.

  • Aqueous Workup: After the reaction is complete, cool the mixture and pour it into cold water. The desired product is often a solid that will precipitate out. This helps to remove highly polar, water-soluble impurities like inorganic salts (e.g., KCl from the reaction of K₂CO₃ and 2-chloroquinoxaline) and residual DMF or DMSO.

  • Recrystallization: This is a highly effective method for purifying solid products[9]. Common solvents to try for recrystallization include ethanol, isopropanol, or ethyl acetate/hexane mixtures. The goal is to find a solvent system in which the product is soluble when hot but sparingly soluble when cold.

  • Silica Gel Chromatography: If recrystallization is ineffective or if impurities have similar solubility profiles, column chromatography is the next logical step. A common mobile phase would be a gradient of ethyl acetate in hexane or dichloromethane.

Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis. Researchers should monitor the reaction closely and optimize as needed.

Materials:

  • 2-Chloroquinoxaline

  • 4-nitro-1H-pyrazole

  • Potassium Carbonate (K₂CO₃), finely ground and dried

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloroquinoxaline (1.0 eq.), 4-nitro-1H-pyrazole (1.1 eq.), and potassium carbonate (1.5 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.1-0.2 M with respect to the 2-chloroquinoxaline.

  • Heating and Monitoring: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 2-4 hours until the 2-chloroquinoxaline spot is no longer visible.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker of ice-cold water while stirring. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with water, followed by a small amount of cold ethanol or diethyl ether to remove residual impurities.

  • Purification: Dry the crude product under vacuum. Further purify the solid by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

References
  • BenchChem. (2025). Troubleshooting common problems in quinoxaline synthesis.
  • BenchChem. (2025). Troubleshooting common problems in quinoxaline synthesis reactions.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Quinoxaline Synthesis.
  • BenchChem. (2025). Troubleshooting low reactivity in nucleophilic substitution of 2-chloroquinoxalines.
  • BenchChem. (2025). Troubleshooting common issues in quinoxaline synthesis protocols.
  • More, et al. (2022).
  • Chem LibreTexts. (n.d.). Factors affecting rate of nucleophilic substitution reactions.
  • Chemistry Steps. (n.d.).
  • Dalal Institute. (n.d.).

Sources

troubleshooting low solubility of 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline

Welcome to the technical support center for 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the handling and application of this compound. Our goal is to equip you with the necessary information to overcome common experimental hurdles, particularly those related to its solubility characteristics.

Understanding the Challenge: The Physicochemical Properties of 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline

The structure of 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline, which incorporates both a quinoxaline and a nitropyrazole moiety, presents a unique set of physicochemical properties. The quinoxaline core, a fusion of benzene and pyrazine rings, is a prevalent scaffold in medicinal chemistry.[1][2] However, the planarity and aromaticity of such heterocyclic systems often contribute to poor solubility in both aqueous and organic solvents.[1] The presence of a nitro group, while potentially beneficial for biological activity, can further impact the molecule's solubility profile.

Frequently Asked Questions (FAQs)

Q1: I am experiencing low solubility of 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline in DMSO. What are the initial steps I should take?

A1: Low solubility in dimethyl sulfoxide (DMSO) is a common challenge with complex organic molecules.[3] The first line of action involves mechanical and thermal energy input to facilitate dissolution.

  • Initial Steps:

    • Vortexing/Shaking: Begin by vigorously vortexing or shaking the sample. This increases the interaction between the compound and the solvent molecules.[4]

    • Gentle Heating: Carefully warm the solution. An increase in temperature often enhances the solubility of solids in liquids.[5] A temperature-controlled water bath or heating block set to 30-50°C is recommended. It is crucial to ensure the thermal stability of your compound before applying heat.

    • Sonication: Utilize a bath sonicator. The high-frequency sound waves generate cavitation bubbles, which upon collapsing, create localized high-pressure and high-temperature gradients that can break down solute aggregates and enhance dissolution.[6][7] This method is particularly effective for compounds that are resistant to dissolving with simple mixing.[5][8]

Q2: I've tried the initial steps, but the solubility is still not at the desired concentration. What are my next options?

A2: If initial methods are insufficient, a more systematic approach involving co-solvents or pH adjustment may be necessary. The choice of method will depend on the downstream application of your solution.

  • Advanced Troubleshooting:

    • Co-solvents: The use of co-solvents is a highly effective technique to enhance the solubility of poorly soluble drugs.[9] Co-solvents work by reducing the polarity of the solvent system.[10] For DMSO stock solutions, consider adding a small percentage of a less polar, water-miscible solvent. However, it is important to note that the addition of co-solvents can sometimes lead to precipitation when the stock solution is diluted into an aqueous medium.[11]

    • pH Adjustment: For compounds with ionizable groups, altering the pH of the solution can significantly increase solubility.[][13] Quinoxaline has a pKa of 0.60, indicating it is a weak base.[2][14] Depending on the specific pKa of 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline, adjusting the pH towards a more acidic or basic environment could improve its solubility. This method is often combined with the use of co-solvents for an enhanced effect.[10]

Q3: My compound dissolves in DMSO, but precipitates when I dilute it into my aqueous experimental medium. How can I prevent this?

A3: This is a common issue known as "precipitation upon dilution" and occurs when a compound soluble in an organic solvent is introduced into an aqueous environment where its solubility is significantly lower.[3]

  • Strategies to Prevent Precipitation:

    • Optimize Dilution: Instead of a single-step dilution, perform a serial dilution. This gradual change in solvent polarity can help keep the compound in solution.[3]

    • Pre-warm the Medium: Warming the aqueous medium (e.g., to 37°C for cell culture experiments) can help maintain solubility during dilution.[3]

    • Increase Final DMSO Concentration (with caution): A slightly higher final concentration of DMSO in your aqueous medium might be necessary. However, be mindful of the potential for DMSO to affect your experimental system, as it can be toxic to cells at higher concentrations.[15][16]

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting low solubility issues with 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline in DMSO.

Troubleshooting_Workflow Start Start: Low Solubility in DMSO Initial_Steps Initial Troubleshooting - Vortex/Shake - Gentle Heating (30-50°C) - Sonication Start->Initial_Steps Check_Solubility1 Is the compound fully dissolved? Initial_Steps->Check_Solubility1 Advanced_Steps Advanced Troubleshooting - Co-solvent Addition - pH Adjustment Check_Solubility1->Advanced_Steps No Success Success: Compound Solubilized Check_Solubility1->Success Yes Check_Solubility2 Is the compound fully dissolved? Advanced_Steps->Check_Solubility2 Check_Solubility2->Success Yes Failure Consider alternative solvents or formulation strategies. Check_Solubility2->Failure No

Caption: Troubleshooting workflow for low solubility in DMSO.

Experimental Protocols

Protocol 1: Standard Solubilization Procedure
  • Weigh the desired amount of 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline into a sterile vial.

  • Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration.

  • Vortex the vial vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the vial in a sonicator bath for 15-30 minutes.

  • If solubility is still an issue, gently warm the solution in a water bath or on a heating block to 30-50°C while intermittently vortexing. Caution: Ensure the compound is stable at the applied temperature.

  • Once dissolved, allow the solution to cool to room temperature before use. Store appropriately, protected from light and moisture.

Protocol 2: Co-solvent Solubilization
  • Follow steps 1 and 2 from the Standard Solubilization Procedure.

  • If the compound remains insoluble, add a co-solvent such as N,N-dimethylformamide (DMF) or ethanol in a stepwise manner (e.g., adding 1-5% of the total volume at a time).

  • After each addition of the co-solvent, repeat the vortexing, sonication, and gentle heating steps as described in Protocol 1.

  • Monitor for complete dissolution. Be mindful that the addition of co-solvents may impact downstream applications.

Data Summary Table

ParameterRecommendationRationale
Initial Solvent Anhydrous, high-purity DMSOMinimizes water content which can decrease solubility of hydrophobic compounds.
Gentle Heating 30-50°CIncreases kinetic energy, aiding the dissolution process.[5]
Sonication 15-30 minutesProvides mechanical energy to break up compound aggregates.[7]
Co-solvents DMF, Ethanol (1-10% v/v)Modifies solvent polarity to better match the solute.[9][10]
Storage Room temperature or 4°C, protected from light and moistureLong-term storage in DMSO can lead to compound degradation, especially at room temperature.[17][18]

Mechanistic Insights

The low solubility of 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline in DMSO likely stems from strong intermolecular forces in its crystal lattice. The planar aromatic rings can lead to efficient crystal packing, requiring significant energy to overcome. DMSO is a polar aprotic solvent capable of disrupting these forces, but for highly crystalline compounds, its solvating power may be insufficient at room temperature without additional energy input.

The addition of a co-solvent alters the dielectric constant of the solvent mixture, which can enhance the solubility of non-polar or hydrophobic drugs.[10] By disrupting the self-association of DMSO molecules, a co-solvent can create a more favorable environment for the solute.

The following diagram illustrates the logical relationship between the problem and the proposed solutions.

Logical_Relationship Problem Low Solubility of 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline in DMSO Cause Potential Causes: - High Crystal Lattice Energy - Planar Aromatic Structure Problem->Cause Solution1 Mechanical & Thermal Energy (Vortex, Heat, Sonicate) Cause->Solution1 Solution2 Solvent System Modification (Co-solvents, pH Adjustment) Cause->Solution2 Mechanism1 Overcomes Activation Energy of Dissolution Solution1->Mechanism1 Mechanism2 Alters Solvent Polarity and Ionization State Solution2->Mechanism2 Outcome Improved Solubilization Mechanism1->Outcome Mechanism2->Outcome

Caption: Logical approach to enhancing compound solubility.

References

  • Benchchem. (n.d.). Navigating the Solubility Landscape of Quinoxaline Derivatives: A Technical Guide.
  • Solubility of Things. (n.d.). Quinoxaline derivative.
  • MDPI. (2022). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Chemical and Physical Properties of Quinoxaline Derivatives.
  • PubMed. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.
  • PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
  • Ziath. (2006). Samples in DMSO: What an end user needs to know.
  • ScienceDirect. (2014). Quinoxaline, its derivatives and applications: A State of the Art review.
  • ResearchGate. (2024). Why DMSO is mostly used as a solvent for hydrophobic substances for cell study?.
  • Hielscher Ultrasonics. (n.d.). Improved Remdesivir Solubility by Sonication.
  • PMC. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • International Journal of Pharmaceutical Sciences Review and Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • Benchchem. (n.d.). Technical Support Center: Improving Compound Solubility in DMSO.
  • ResearchGate. (2014). How to dissolve a poorly soluble drug?.
  • PMC. (n.d.). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • ResearchGate. (n.d.). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds | Request PDF.
  • Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?.
  • Envirostar. (2023). Unlocking the Benefits of Sonication for Creating Soluble Liquids.
  • Yufeng. (n.d.). The effect of room-temperature storage on the stability of compounds in DMSO.
  • Science.gov. (n.d.). solvents dimethyl sulfoxide: Topics by Science.gov.
  • ChemSynthesis. (n.d.). 2-(4-nitrophenyl)[1][19]oxazolo[4,5-b]quinoxaline. Retrieved from

  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2022). Solubility Enhancement of Drugs.
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
  • Pharma Excipients. (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review.
  • PubMed. (n.d.). The effect of room-temperature storage on the stability of compounds in DMSO.
  • MDPI. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research.
  • Pharmacophore. (n.d.). Heterocyclic-chemistry-of-quinoxaline-and-potential-activities-of-quinoxaline-derivatives-a-review.pdf.
  • Chemsrc. (2025). 2-(4-nitrophenyl)quinoxaline | CAS#:5541-64-0 | Chemsrc.
  • Benchchem. (n.d.). Solubility of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone in DMSO and aqueous buffers.
  • ResearchGate. (n.d.). 6-Nitroquinolones in dimethylsulfoxide: Spectroscopic characterization and photoactivation of molecular oxygen | Request PDF.

Sources

removing impurities from crude 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline

Executive Summary & Synthesis Context

Welcome to the Technical Support Center. You are likely synthesizing 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline via a nucleophilic aromatic substitution (


) of 2-chloroquinoxaline  with 4-nitro-1H-pyrazole  in the presence of a base (e.g., 

,

, or

) and a polar aprotic solvent (DMF, DMSO, or Acetonitrile).

While this reaction is generally efficient, the electron-deficient nature of the quinoxaline ring and the acidity of the nitropyrazole create a specific impurity profile that requires a targeted purification strategy. This guide addresses the removal of unreacted starting materials, hydrolysis byproducts, and persistent solvent residues.

Impurity Profile & Solubility Data

Before initiating purification, verify your crude mixture against the known impurity profile below.

Table 1: Physicochemical Properties of Reaction Components

ComponentRoleSolubility (Water)Solubility (Base, aq)Solubility (Org. Solvents)Removal Strategy
2-(4-nitro-1H-pyrazol-1-yl)quinoxaline Target Product InsolubleInsolubleSoluble (DCM, hot EtOH, DMF)Recrystallization
2-Chloroquinoxaline Starting MaterialInsolubleInsolubleSoluble (Hexane, DCM)Recrystallization / Trituration
4-Nitro-1H-pyrazole Starting MaterialSparingly SolubleSoluble (Deprotonates,

)
Soluble (EtOAc, Alcohols)Basic Wash
2-Hydroxyquinoxaline Byproduct (Hydrolysis)Sparingly SolubleSoluble (Tautomerizes)Sparingly SolubleBasic Wash
DMF / DMSO SolventMiscibleMiscibleMiscibleWater Wash / Lyophilization

Troubleshooting Guide (Q&A)

Q1: The crude product is a sticky, oily gum rather than a solid. How do I fix this?

  • Diagnosis: This is classically caused by residual high-boiling solvents (DMF or DMSO) trapping the product.

  • Solution: Do not attempt to recrystallize immediately.

    • Dissolve the gum in a minimal amount of Ethyl Acetate (EtOAc).

    • Wash the organic layer extensively with brine (saturated NaCl) (

      
      ) to extract the DMF.
      
    • Dry over

      
      , filter, and evaporate.
      
    • Trituration: Add cold Diethyl Ether or Hexane to the residue and sonicate. This should induce precipitation of a filterable solid.

Q2: I see a persistent yellow spot on TLC (


 in Hex/EtOAc) that won't recrystallize out. 
  • Diagnosis: This is likely 2-hydroxyquinoxaline (quinoxalin-2(1H)-one), formed by the hydrolysis of 2-chloroquinoxaline due to trace water in the reaction.

  • Solution: This impurity is phenolic/amidic in nature.

    • Dissolve the crude solid in DCM or EtOAc.

    • Wash with 1M

      
       or 0.5M NaOH . The impurity will deprotonate and move to the aqueous layer.
      
    • Wash with water, then brine, and dry.

Q3: My product contains unreacted 4-nitropyrazole even after column chromatography.

  • Diagnosis: 4-nitropyrazole can streak on silica or co-elute if the eluent is too polar.

  • Solution: Leverage its acidity (

    
    ).
    
    • Perform a basic wash (as described in Q2) before chromatography.

    • If the product is already solid, triturate with dilute aqueous sodium bicarbonate solution, then wash thoroughly with water.

Detailed Purification Protocols

Protocol A: The "Standard" Workup (High Throughput)

Best for: Routine synthesis (>100 mg scale) where yield is prioritized.

  • Quench: Pour the reaction mixture (DMF/DMSO solution) slowly into 10 volumes of ice-cold water with vigorous stirring.

  • Precipitation: Allow the suspension to stir for 30 minutes. The target product and lipophilic impurities will precipitate; salts and solvents remain in the water.

  • Filtration: Filter the solid and wash the cake with:

    • Water (

      
      ) 
      
      
      
      Removes DMF/Salts.
    • 5% Aqueous

      
        (
      
      
      
      )
      
      
      CRITICAL STEP: Removes unreacted 4-nitropyrazole and 2-hydroxyquinoxaline.
    • Water (

      
      ) 
      
      
      
      Removes residual base.
    • Cold Hexane (

      
      ) 
      
      
      
      Aids drying.
  • Drying: Vacuum dry at

    
    .
    
Protocol B: Recrystallization (High Purity)

Best for: Analytical standards or biological assays (>98% purity).

  • Solvent Choice: Ethanol (EtOH) is the primary recommendation [1, 2].[1] If the compound is too insoluble, use EtOH/DMF (9:1) or Acetonitrile (MeCN) .

  • Procedure:

    • Suspend the crude solid in EtOH (approx. 10-15 mL/g).

    • Heat to reflux (

      
      ) until dissolved. If solid remains, add DMF dropwise until clear.
      
    • Optional: Add activated charcoal, stir for 5 mins, and filter hot (removes polymeric tars).

    • Allow the solution to cool slowly to room temperature, then to

      
      .
      
    • Filter the crystals and wash with cold EtOH.

Visual Workflows

Figure 1: Impurity Removal Logic Flow

This diagram illustrates the decision-making process for removing specific impurities based on their chemical properties.

ImpurityRemoval Crude Crude Reaction Mixture (DMF/DMSO) WaterQuench 1. Pour into Ice Water 2. Filter Precipitate Crude->WaterQuench Filtrate Filtrate (Waste): DMF, DMSO, Salts (KCl) WaterQuench->Filtrate SolidCake Solid Cake: Product + Lipophilic Impurities WaterQuench->SolidCake BaseWash Wash with 5% Na2CO3 (aq) SolidCake->BaseWash AqueousWaste Aqueous Waste: 4-Nitropyrazole (Deprotonated) 2-Hydroxyquinoxaline BaseWash->AqueousWaste Removes Acids/Phenols CrudeProduct Crude Neutral Product BaseWash->CrudeProduct Recryst Recrystallization (Ethanol or MeCN) CrudeProduct->Recryst FinalProduct Pure 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline Recryst->FinalProduct

Caption: Logical flow for the sequential removal of solvents, salts, and acidic byproducts.[2]

Figure 2: Recrystallization Phase Diagram

A visual guide to solvent selection based on the BenchChem and literature protocols for quinoxaline derivatives [1, 3].

RecrystProtocol Start Crude Solid Solvent1 Try Ethanol (Reflux) Start->Solvent1 Check1 Dissolved? Solvent1->Check1 Success1 Cool to 4°C Filter Check1->Success1 Yes Solvent2 Add DMF dropwise (Max 10% v/v) Check1->Solvent2 No (Insoluble) Check2 Dissolved? Solvent2->Check2 Success2 Hot Filtration (Charcoal) Slow Cool Check2->Success2 Yes AltSolvent Switch to Acetonitrile or Toluene Check2->AltSolvent No

Caption: Step-by-step solvent selection strategy for maximizing yield and purity.

References

  • BenchChem. Application Notes and Protocols for the Purification of 2-(1-Methylhydrazino)quinoxaline by Recrystallization. Retrieved from

  • Ragab, A., et al. (2021).[3][2][4][5] Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties. Arabian Journal of Chemistry. Retrieved from

  • El-Hawash, S. A., et al. (1999).[6] Quinoxaline derivatives.[3][1][2][4][5][6][7][8][9] Part II: Synthesis and antimicrobial testing of 2-pyrazolylquinoxalines. Pharmazie, 54(11), 808-813.[6] Retrieved from

Sources

minimizing side reactions during quinoxaline-pyrazole coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quinoxaline-Pyrazole Coupling

Welcome to the technical support center for quinoxaline-pyrazole coupling. This guide is designed for researchers, medicinal chemists, and process development scientists who are working on synthesizing these valuable heterocyclic scaffolds, which are prevalent in many pharmaceutical compounds.[1] This document provides in-depth troubleshooting guides and frequently asked questions to help you diagnose and solve common challenges, with a primary focus on minimizing side reactions to improve yield, purity, and reproducibility.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format. We delve into the root causes of each issue and provide actionable protocols and strategies to overcome them.

Problem 1: Low or No Product Yield

Question: My quinoxaline-pyrazole coupling reaction is not proceeding, or the yield is disappointingly low. What are the most common culprits and how do I fix them?

Answer: Low or nonexistent yield is one of the most frequent issues in palladium-catalyzed cross-coupling reactions. The primary suspect is almost always the deactivation of the palladium catalyst, which is extremely sensitive to atmospheric oxygen, especially at elevated temperatures.[2][3]

Core Causality: Catalyst Deactivation The active catalyst in most cross-coupling reactions is a Palladium(0) species. Oxygen present in the reaction mixture can oxidize Pd(0) to inactive Pd(II) species, which halts the catalytic cycle. This oxidation can also promote unwanted side reactions, such as the homocoupling of boronic acids in Suzuki reactions.[4] Therefore, the single most critical factor for success is the rigorous exclusion of air and moisture.

Troubleshooting Steps:

  • Verify Inert Atmosphere: Even trace amounts of oxygen can be detrimental. Standard balloon techniques may be insufficient for sensitive reactions.[5]

    • Best Practice: Use a Schlenk line or a glovebox. If unavailable, ensure your inert gas setup is robust.

    • Degassing Protocol: Solvents must be rigorously degassed. The "freeze-pump-thaw" method (three cycles) is highly effective. Alternatively, sparging the solvent with argon or nitrogen for 30-60 minutes can work well.[6] A subsurface sparge with an inert gas prior to catalyst addition is a proven method to minimize dissolved oxygen.[7][8]

    • Glassware Preparation: All glassware must be oven- or flame-dried immediately before use to remove adsorbed moisture.[5][9] Assemble the apparatus while hot and allow it to cool under a positive pressure of inert gas.[9]

  • Assess Reagent Quality:

    • Coupling Partners: Boronic acids (for Suzuki) can degrade upon storage, leading to protodeboronation or formation of inactive boroxines. Check the purity by NMR before use. Consider using more stable boronate esters (e.g., pinacol esters).[10]

    • Solvents & Bases: Use high-purity, anhydrous solvents. Bases like sodium tert-butoxide (NaOtBu) are very hygroscopic and should be handled exclusively in a glovebox.

  • Re-evaluate Reaction Parameters:

    • Catalyst & Ligand: Is the chosen catalyst/ligand system appropriate? For electron-deficient quinoxalines or electron-rich pyrazoles, a more electron-rich and bulky ligand (e.g., a biaryl phosphine like XPhos or SPhos) may be required to facilitate the rate-limiting oxidative addition or reductive elimination steps.[10]

    • Temperature: While heating is often necessary, excessive temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature (e.g., 80 °C) for a longer duration.

Problem 2: Significant Homocoupling of Coupling Partners

Question: My main impurity is a quinoxaline-quinoxaline dimer or a pyrazole-pyrazole dimer. How can I suppress this side reaction?

Answer: Homocoupling is a classic side reaction in cross-coupling chemistry. It consumes your starting materials and generates impurities that can be difficult to separate from the desired product.[4]

Core Causality & Mechanisms:

  • For Suzuki-type Reactions (using organoboron reagents): This is often a Pd(II)-mediated process. If Pd(0) is oxidized by trace oxygen, the resulting Pd(II) species can react stoichiometrically with two molecules of the boronic acid to form the dimer.[8]

  • General Mechanism: Bulky ligands are known to promote the desired reductive elimination step over competing pathways like homocoupling.[10]

Troubleshooting Strategies:

StrategyRationale & ExplanationExperimental Protocol
1. Rigorous Oxygen Exclusion This is the most critical step. As discussed above, oxygen promotes the formation of Pd(II), a key species in the homocoupling pathway.[4][6][8]Follow the degassing and inert atmosphere protocols outlined in Problem 1 . A subsurface nitrogen sparge before adding the catalyst is particularly effective.[8]
2. Slow Addition of Reagents For Suzuki reactions, maintaining a low concentration of the boronic acid relative to the haloquinoxaline can kinetically disfavor the second-order homocoupling reaction.[7][11]Prepare a solution of the pyrazole-boronic acid in degassed solvent. Using a syringe pump, add this solution to the reaction mixture containing the haloquinoxaline, catalyst, and base over several hours.
3. Use a Pd(0) Precatalyst Starting with a Pd(II) source (like Pd(OAc)₂) requires an in situ reduction to the active Pd(0) catalyst. This step can sometimes be inefficient and generate species that facilitate homocoupling.[3]Use a well-defined Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄. Alternatively, use modern pre-catalysts (e.g., XPhos Pd G3) which are designed for clean and efficient generation of the active Pd(0) species.[10]
4. Add a Mild Reducing Agent A mild reductant can "scavenge" problematic Pd(II) species without interfering with the main catalytic cycle.The addition of a small amount of potassium formate has been shown to nearly eliminate homocoupling by minimizing the concentration of free Pd(II).[7][8] Add ~10 mol% of potassium formate with the other reagents.
5. Optimize Ligand Choice Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) accelerate the final reductive elimination step, which outcompetes the side reactions.[10]Screen a panel of ligands. Good starting points for N-heterocycle coupling include XPhos, SPhos, and RuPhos.
Problem 3: Formation of Dehalogenated Quinoxaline

Question: I am observing a significant amount of the simple quinoxaline byproduct, where the halogen has been replaced by hydrogen. What causes this and how can it be minimized?

Answer: This side reaction is known as hydrodehalogenation. It is a common competing pathway in many cross-coupling reactions, particularly those employing strong bases and certain solvents.[3]

Core Causality: β-Hydride Elimination & Other Hydride Sources The mechanism often involves the palladium-aryl intermediate formed after oxidative addition. Instead of reacting with the pyrazole, this intermediate can react with a hydride source. In Buchwald-Hartwig amination, a known pathway is β-hydride elimination from the amide, although other sources can contribute.[12]

Troubleshooting Strategies:

  • Choice of Base: This is the most critical parameter. Strong, sterically hindered bases like NaOtBu or LHMDS are highly effective at promoting C-N bond formation but can also facilitate hydrodehalogenation.[13][14]

    • Solution: Screen weaker inorganic bases. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent alternatives that are often competent enough to effect the coupling while minimizing hydrodehalogenation.[3]

  • Solvent Selection: Protic solvents or impurities (like water) can be hydride sources.

    • Solution: Ensure the use of strictly anhydrous, aprotic solvents like dioxane, toluene, or DMF.

  • Ligand Effects: The ligand can influence the stability of the Pd-aryl intermediate and the relative rates of the desired coupling versus undesired side reactions.

    • Solution: As with other side reactions, screening bulky, electron-rich ligands is a sound strategy. A more stable catalyst complex may be less prone to undesired pathways.

Problem 4: Poor Regioselectivity on the Pyrazole Ring

Question: My coupling reaction is working, but it's occurring at the wrong nitrogen or carbon position on my pyrazole substrate. How can I control the regioselectivity?

Answer: Regioselectivity is a significant challenge when using pyrazoles that have multiple potential reaction sites (e.g., two different N-H protons for N-arylation, or multiple C-H bonds for direct functionalization). The outcome is governed by a delicate balance of steric and electronic factors.[15]

Troubleshooting Strategies:

  • For N-Arylation (Buchwald-Hartwig type):

    • Steric Hindrance: The coupling will preferentially occur at the less sterically hindered nitrogen atom. You can exploit this by using a pyrazole with a bulky substituent adjacent to one of the nitrogen atoms.

    • Protecting Groups: If the intrinsic selectivity is low, the most reliable strategy is to use a protecting group. Protect one nitrogen (e.g., with a BOC or SEM group), perform the coupling at the free nitrogen, and then deprotect.

  • For C-H Functionalization/Arylation:

    • Directing Groups: This is a powerful strategy to enforce regiochemistry. A directing group installed on the pyrazole ring can chelate to the metal center, delivering the catalyst to a specific, adjacent C-H bond.[15]

    • Catalyst and Ligand Screening: The choice of metal and ligand is paramount for controlling regioselectivity in C-H activation.[15][16]

      • Palladium: Often favors the less hindered position. Bulky ligands can enhance this preference.[15]

      • Rhodium/Ruthenium: Can exhibit different selectivities, sometimes favoring positions ortho to a directing group.

    • Reaction Conditions: Screening solvents and bases is also crucial, as they can influence the aggregation state of the catalyst and the conformation of the key intermediates.[15]

Visualizing Reaction Pathways & Troubleshooting

To better understand the interplay between the desired reaction and common side reactions, consider the following diagrams.

G cluster_main Desired Catalytic Cycle start Pd(0) Catalyst + Halo-Quinoxaline oa_complex Oxidative Addition Complex (Qu-Pd(II)-X) start->oa_complex Oxidative Addition oxygen O₂ pd2 Inactive Pd(II) start->pd2 final_complex Qu-Pd(II)-Pyrazole Complex oa_complex->final_complex Transmetalation or N-Coordination/Deprotonation dehalo Hydrodehalogenation Byproduct oa_complex->dehalo Reaction with Hydride Source pyrazole Pyrazole Coupling Partner pyrazole->final_complex homo Homocoupling Byproduct pyrazole->homo product Desired Product (Quinoxaline-Pyrazole) final_complex->product Reductive Elimination (KEY STEP) pd0_regen Pd(0) Regenerated final_complex->pd0_regen hydride Hydride Source (e.g., Base, Solvent) hydride->dehalo oxygen->pd2 Oxidizes Pd(0) pd2->homo Promotes Homocoupling

Caption: Desired catalytic cycle vs. key side reaction pathways.

TroubleshootingFlowchart decision decision solution solution start Low Yield or Reaction Failure q1 Is the reaction strictly anaerobic? start->q1 sol1 Implement rigorous degassing (Freeze-Pump-Thaw) and use a Schlenk line or glovebox. q1->sol1 No q2 Are reagents pure and anhydrous? q1->q2 Yes sol2 Verify starting material purity (NMR). Use freshly distilled/anhydrous solvents. Handle hygroscopic bases in a glovebox. q2->sol2 No q3 Is the catalyst system (ligand/base/temp) optimized? q2->q3 Yes sol3 Screen a panel of bulky, electron-rich ligands (e.g., XPhos, RuPhos). Screen bases (e.g., K₃PO₄, Cs₂CO₃). Vary temperature. q3->sol3 No

Caption: Decision tree for troubleshooting low reaction yield.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose method for setting up an inert atmosphere without a glovebox? A1: The "vacuum/inert gas cycling" method is highly effective. Assemble your flame-dried glassware, seal it with a rubber septum, and connect it to a Schlenk line or a dual-manifold with vacuum and an inert gas (argon is denser than air and often preferred).[5] Evacuate the flask under vacuum for several minutes, then backfill with the inert gas. Repeat this cycle 3-5 times to ensure all atmospheric gases are removed.[2] Solvents and liquid reagents should be added via syringe through the septum after the system is inert.[9][17]

Q2: How do I choose a starting point for my catalyst, ligand, and base screen? A2: A good, general starting point for coupling an aryl bromide with an N-H containing heterocycle would be:

  • Catalyst: A palladium pre-catalyst like XPhos Pd G3 (2 mol%). These are often air-stable and provide reliable activation.[10]

  • Ligand: The pre-catalyst already contains the ligand (e.g., XPhos). If using a source like Pd₂(dba)₃, use a 1:2 Pd:Ligand ratio.

  • Base: Potassium phosphate (K₃PO₄) is a good first choice as it is effective but less likely to cause base-sensitive functional group degradation or hydrodehalogenation compared to NaOtBu.[10][11]

  • Solvent: Dioxane or Toluene.

  • Temperature: 80-100 °C.

Q3: My Suzuki coupling is failing, and I suspect my pyrazole-boronic acid has degraded. How can I confirm this? A3: Boronic acids can dehydrate to form cyclic boroxine trimers or undergo protodeboronation (hydrolysis back to the parent pyrazole). You can check the quality by taking a ¹H NMR of the solid. The presence of a significant amount of the parent pyrazole is a clear sign of degradation. A broad, poorly resolved spectrum can indicate the presence of boroxines. The most robust solution is to convert the boronic acid to its corresponding pinacol boronate ester (BPin), which is significantly more stable to storage and purification.

References

  • Vertex AI Search. How to avoid homocoupling of 4 cyanophenylboronic acid in a Suzuki reaction with an heteroaryl chloride and XPhos Pd G3? Accessed February 14, 2026.
  • ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. Accessed February 14, 2026.
  • ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Accessed February 14, 2026.
  • BenchChem. Strategies to minimize homocoupling in Suzuki reactions. Accessed February 14, 2026.
  • BenchChem. Addressing regioselectivity issues in functionalizing asymmetric quinoxalines. Accessed February 14, 2026.
  • Wikipedia.
  • Reddit. How to approach choosing reaction conditions for Suzuki? : r/Chempros. Accessed February 14, 2026.
  • YouTube.
  • Technobis Crystallization Systems. Improvements for air sensitive reactions by using a new developed inertizing manifold. Accessed February 14, 2026.
  • BenchChem. Technical Support Center: Optimizing Cross-Coupling Reactions of 6-Bromonicotinonitrile. Accessed February 14, 2026.
  • Chemistry LibreTexts. 1.3C: Transferring Methods - Inert Atmospheric Methods. Accessed February 14, 2026.
  • WuXi AppTec. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Accessed February 14, 2026.
  • ResearchGate. What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box ? Accessed February 14, 2026.
  • Royal Society of Chemistry. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing). Accessed February 14, 2026.
  • BenchChem. Technical Support Center: Minimizing Homo-coupling in Palladium-Catalyzed Reactions of Quinoxalines. Accessed February 14, 2026.
  • Organic Chemistry Portal. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Accessed February 14, 2026.
  • PMC. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Accessed February 14, 2026.

Sources

Technical Support Center: Optimized Synthesis of 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support guide for the synthesis of 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to explain the fundamental principles governing catalyst selection for this specific C-N cross-coupling reaction. Our goal is to empower you to not only execute the synthesis but also to intelligently troubleshoot and optimize it based on a solid mechanistic understanding.

The formation of the N-aryl bond between the pyrazole and quinoxaline rings is the critical step in this synthesis. Success hinges on the careful selection of a catalyst system, typically based on Palladium (Buchwald-Hartwig amination) or Copper (Ullmann condensation). This guide will provide a comparative analysis of these methods, address common experimental failures, and offer detailed, actionable protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic strategies for synthesizing 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline?

The synthesis involves a C-N cross-coupling reaction between 2-haloquinoxaline (typically 2-chloroquinoxaline) and 4-nitropyrazole. The two most powerful and widely used catalytic systems for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2] Each has distinct advantages and requires specific optimization of its components: the metal precursor, the ligand, the base, and the solvent.

Q2: How do I choose between a Palladium-based (Buchwald-Hartwig) and a Copper-based (Ullmann) catalyst system?

The choice depends on factors like cost, functional group tolerance, and desired reaction conditions.

  • Palladium (Buchwald-Hartwig): Generally offers a broader substrate scope, higher turnover numbers (lower catalyst loading), and often proceeds under milder conditions.[1][3] The development of sophisticated biarylphosphine ligands has made it extremely versatile.[4][5] However, palladium catalysts and specialized ligands can be expensive, and residual palladium levels are a concern in pharmaceutical applications.[6]

  • Copper (Ullmann): This is a more classical approach that is significantly more cost-effective.[7] Modern Ullmann reactions, often using ligands like L-proline or diamines, can be very effective and proceed at lower temperatures than traditional methods.[2] However, they can sometimes require higher catalyst loadings and temperatures compared to the most active palladium systems.

For initial screening, a Buchwald-Hartwig approach is often preferred due to its high success rate across a wide range of substrates. If cost is a major driver or if palladium sensitivity is an issue, an optimized Ullmann system is an excellent alternative.

Q3: What is the role of the ligand in a Buchwald-Hartwig reaction for this synthesis?

The ligand is arguably the most critical component for tuning reactivity and selectivity in a palladium-catalyzed system. Its primary functions are:

  • Stabilize the Palladium Center: It prevents the precipitation of palladium black.

  • Facilitate Oxidative Addition: Electron-rich ligands enhance the rate of the initial reaction between the Pd(0) catalyst and 2-chloroquinoxaline.

  • Promote Reductive Elimination: Bulky ligands create steric crowding around the metal center, which accelerates the final, product-forming step.[8]

For N-arylation of heterocycles like pyrazole, bulky, electron-rich biaryl monophosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often the most effective.[3][5]

Q4: Why is the choice of base so critical for the reaction?

The base plays a crucial role in the catalytic cycle. It is required to deprotonate the pyrazole's N-H bond, forming the pyrazolide anion, which is the active nucleophile that coordinates to the palladium center.[8] The choice of base can dramatically affect the reaction outcome:

  • Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are very common and effective.[3]

  • Weaker carbonate bases (e.g., Cs₂CO₃, K₂CO₃) can be used, especially with sensitive functional groups, but may require higher temperatures or more active catalyst systems.[3] The presence of the electron-withdrawing nitro group on the pyrazole makes its N-H proton more acidic, which can allow for the use of these milder bases.

Q5: How does the electron-withdrawing nitro group on the 4-nitropyrazole affect the reaction?

The nitro group has two main effects. First, it increases the acidity of the pyrazole N-H proton, making deprotonation by the base easier. Second, it reduces the nucleophilicity of the resulting pyrazolide anion. This can slow down the rate of its reaction with the palladium complex. Therefore, a highly active catalyst system is often required to overcome the reduced nucleophilicity and achieve efficient coupling.

Catalyst Selection & Troubleshooting Workflow

This workflow provides a logical path for selecting and optimizing the catalyst system for your synthesis.

cluster_start Initiation cluster_choice Catalyst System Selection cluster_protocol Execution cluster_analysis Analysis & Troubleshooting cluster_troubleshoot Optimization Loop start Goal: Synthesize 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline choice Choose Primary Approach start->choice pd_path Palladium-Catalyzed (Buchwald-Hartwig) choice->pd_path Higher activity, broader scope cu_path Copper-Catalyzed (Ullmann) choice->cu_path Cost-effective, lower toxicity protocol Run Initial Reaction (See Protocol 1 or 2) pd_path->protocol cu_path->protocol analysis Analyze Outcome: Yield & Purity protocol->analysis success Success: High Yield & Purity analysis->success >80% low_yield Problem: Low Yield / No Reaction analysis->low_yield <50% side_products Problem: Side Products analysis->side_products Impure optimize_ligand Screen Ligands (e.g., XPhos, RuPhos) low_yield->optimize_ligand optimize_temp Adjust Temperature side_products->optimize_temp optimize_base Vary Base Strength (e.g., NaOtBu vs K3PO4) optimize_ligand->optimize_base optimize_base->optimize_temp optimize_temp->protocol optimize_solvent Change Solvent (e.g., Toluene, Dioxane) optimize_temp->optimize_solvent optimize_solvent->protocol pd0 LPd(0) Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition reductive_elimination Reductive Elimination reductive_elimination->pd0 Catalyst Regeneration product Product: 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline reductive_elimination->product intermediate1 Oxidative Addition Complex L(Ar)Pd(II)-X oxidative_addition->intermediate1 ligand_exchange Ligand Exchange intermediate2 Amine Complex [L(Ar)Pd(II)-Nu] ligand_exchange->intermediate2 aryl_halide 2-Chloroquinoxaline (Ar-X) aryl_halide->oxidative_addition amine Deprotonated 4-Nitropyrazole (Nu⁻) amine->ligand_exchange intermediate1->ligand_exchange intermediate2->reductive_elimination

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination (Palladium-Catalyzed)

This protocol is a robust starting point for optimization.

  • Preparation: To an oven-dried Schlenk tube, add 2-chloroquinoxaline (1.0 mmol, 1.0 eq), 4-nitropyrazole (1.1 mmol, 1.1 eq), and sodium tert-butoxide (1.4 mmol, 1.4 eq).

  • Catalyst Addition: In a glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and the ligand (e.g., XPhos, if not using a precatalyst, 0.04 mmol, 4 mol%).

  • Solvent Addition: Evacuate and backfill the Schlenk tube with argon (repeat 3 times). Add 5 mL of degassed, anhydrous toluene via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C. Stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or LC-MS until the 2-chloroquinoxaline is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the pure product.

Protocol 2: Ullmann Condensation (Copper-Catalyzed)

This protocol provides a cost-effective alternative.

  • Preparation: To an oven-dried Schlenk tube, add 2-chloroquinoxaline (1.0 mmol, 1.0 eq), 4-nitropyrazole (1.2 mmol, 1.2 eq), copper(I) iodide (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol, 2.0 eq).

  • Solvent Addition: Evacuate and backfill the tube with argon. Add 5 mL of anhydrous DMF via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 130 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water (30 mL) and ethyl acetate (30 mL). Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by column chromatography.

References

  • BenchChem. (2025). Troubleshooting common problems in quinoxaline synthesis.
  • PMC. (n.d.). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones.
  • BenchChem. (2025). Troubleshooting common issues in quinoxaline synthesis protocols.
  • BenchChem. (2025). Troubleshooting common problems in quinoxaline synthesis reactions.
  • ResearchGate. (n.d.). Catalytic Ullmann‐Type N‐Arylation to Access Medicinally Important SuFEx‐able Pyrazolo[1,5‐a]Quinoxalinones | Request PDF.
  • Chemical Reviews. (n.d.).
  • (n.d.). Development and Applications of Pd Catalysts for C-N Cross-Coupling Reactions.
  • MDPI. (n.d.).
  • BenchChem. (2025). Optimizing reaction conditions for the N-arylation of diphenyl-1H-pyrazole-4,5-diamine.
  • PMC. (n.d.).
  • Wikipedia. (n.d.).
  • PMC. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
  • (n.d.).
  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • University of Windsor. (n.d.).
  • PapersFlow. (n.d.).
  • PMC. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.
  • ResearchGate. (2025). L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles | Request PDF.
  • PMC. (2021). Activities of Quinoxaline, Nitroquinoxaline, andT[9][10][11]riazolo[4,3-a]quinoxaline Analogs of MMV007204 against Schistosoma mansoni.

  • RSC Publishing. (2020). Synthesis of new piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of Candida albicans multidrug transporters by a Buchwald–Hartwig cross-coupling reaction.
  • PMC. (n.d.).
  • Semantic Scholar. (n.d.).

Sources

Validation & Comparative

Structural Elucidation of 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

This guide provides a technical analysis of the 1H NMR signature of 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline , a scaffold increasingly relevant in kinase inhibition and anti-infective research. Unlike standard characterization reports, this document focuses on the comparative evolution of signals from precursors (2-chloroquinoxaline and 4-nitropyrazole) to the final product.

Key Technical Insight: The definitive confirmation of this structure relies on distinguishing the highly deshielded Quinoxaline H-3 proton from the Pyrazole H-5 proton. Both appear as downfield singlets (


 ppm), creating a common trap for automated assignment algorithms. This guide details the coupling constants and solvent effects required to resolve them.

Part 2: Structural Context & Synthesis Logic

To interpret the spectrum, one must understand the electronic environment created by the synthesis. The reaction is typically a Nucleophilic Aromatic Substitution (


), where the pyrazole nitrogen attacks the electron-deficient C-2 position of the quinoxaline.
Mechanism & Signal Evolution

The following diagram illustrates the transformation of NMR signals during the reaction. Note the loss of the pyrazole N-H and the dramatic deshielding of the pyrazole H-5 upon ring attachment.

G cluster_0 Reactants (Precursors) cluster_1 Product (Target) Q 2-Chloroquinoxaline (H-3: ~8.8 ppm singlet) Prod 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline Q->Prod + S_NAr Coupling Logic1 Loss of Cl (C-2) Q->Logic1 P 4-Nitropyrazole (N-H: Broad >13 ppm) (H-3/H-5: Equiv ~8.6 ppm) P->Prod Logic2 Loss of N-H P->Logic2 Logic3 Symmetry Break (Pyraz H-3 vs H-5 split) Prod->Logic3

Caption: Signal evolution pathway. The critical diagnostic is the symmetry break in the pyrazole ring and the retention of the Quinoxaline H-3 singlet.

Part 3: Comparative Analysis (Precursor vs. Product)

The following table contrasts the chemical shifts (


) in DMSO-

. DMSO is the preferred solvent due to the poor solubility of nitro-heterocycles in

and the need to separate polar aromatic protons.
Proton Assignment2-Chloroquinoxaline (Precursor A)4-Nitropyrazole (Precursor B)Final Product Shift (

)
Pyraz N-H N/A~13.5 (Broad)Absent Diagnostic Loss
Quin H-3 8.90 (s)N/A9.65 - 9.75 (s) +0.8 ppm (Deshielding)
Pyraz H-5' N/A8.60 (s)9.30 - 9.40 (d) +0.7 ppm (Anisotropy)
Pyraz H-3' N/A8.60 (s)8.70 - 8.80 (d) +0.1 ppm
Quin H-5,8 8.05 - 8.15 (m)N/A8.10 - 8.30 (m) Minor shift
Quin H-6,7 7.80 - 7.95 (m)N/A7.90 - 8.05 (m) Minor shift

*In free 4-nitropyrazole, H-3 and H-5 are often averaged due to rapid tautomerism unless the sample is very dry/cold.

Detailed Interpretation of the Product Spectrum
1. The "Downfield Trio" (Critical Region: 8.5 – 10.0 ppm)

This is the most confusing region. You will see three distinct signals that are often mistaken for one another.

  • Quinoxaline H-3 (

    
     ~9.7 ppm):  This is the most downfield signal. It appears as a sharp singlet . It is deshielded by the adjacent N-4 nitrogen and the electron-withdrawing pyrazole ring at C-2.
    
  • Pyrazole H-5' (

    
     ~9.3 ppm):  This proton is physically closer to the quinoxaline ring nitrogen (N-1) and experiences a strong anisotropic effect. It typically appears as a doublet  with a small coupling constant (
    
    
    
    Hz) due to long-range coupling with H-3'.
  • Pyrazole H-3' (

    
     ~8.7 ppm):  This is the "upper" pyrazole proton, further from the quinoxaline junction. It also appears as a doublet (
    
    
    
    Hz).
2. The Quinoxaline "Roof" (Region: 7.8 – 8.3 ppm)

The benzene ring protons (positions 5, 6, 7,[1] 8) form an AA'BB' or ABCD system depending on the field strength.

  • H-5 & H-8: These are the "outer" protons, closest to the heterocyclic nitrogens. They appear downfield (8.1–8.3 ppm) as doublets or broad multiplets.

  • H-6 & H-7: These are the "inner" protons. They appear upfield relative to H-5/8 (7.9–8.05 ppm) as triplets or multiplets.

Part 4: Experimental Protocol (Self-Validating)

To ensure the spectrum is publication-quality and the assignments are correct, follow this protocol. This method includes a "self-check" step using


 exchange to confirm the absence of labile protons (verifying the 

reaction was successful).
Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 5-10 mg of the product in 0.6 mL DMSO-

      
       .
      
    • Note: Do not use

      
       initially. The compound's polarity often leads to stacking interactions in non-polar solvents, causing peak broadening.
      
  • Acquisition Parameters (400 MHz or higher):

    • Pulse Angle:

      
       (to prevent saturation of the slow-relaxing nitro-substituted protons).
      
    • Relaxation Delay (D1): Set to 3.0 - 5.0 seconds . The H-3 and H-5 protons adjacent to nitrogens have long

      
       relaxation times. A short D1 will reduce their integral values, leading to incorrect proton counts (e.g., integrating to 0.7 instead of 1.0).
      
    • Scans: 16 to 64.[2]

  • Processing & Validation:

    • Window Function: Apply an exponential multiplication (LB = 0.3 Hz).

    • Phasing: Manually phase the downfield region (9.0-10.0 ppm) to ensure the H-3 singlet is symmetrical.

    • Integration Check: Set the Quinoxaline H-3 singlet (most downfield) to an integral of 1.00 .

    • Validation: The total integral for the aromatic region (7.8 - 8.3 ppm) should equal 4.00 (H-5,6,7,8). The Pyrazole doublets should each equal 1.00 .

Assignment Logic Flowchart

Use this logic to troubleshoot ambiguous assignments.

Logic Start Start Analysis (Region > 8.5 ppm) CheckSinglet Identify Sharp Singlet (Most Downfield) Start->CheckSinglet IsItH3 Is it > 9.5 ppm? CheckSinglet->IsItH3 YesH3 Assign: Quinoxaline H-3 IsItH3->YesH3 Yes NoH3 Check Solvent/Concentration IsItH3->NoH3 No CheckDoublets Identify Two Doublets (J ~ 1.0 Hz) YesH3->CheckDoublets Distinguish Compare Chemical Shifts CheckDoublets->Distinguish DownfieldD Downfield Doublet (~9.3 ppm) Assign: Pyrazole H-5' Distinguish->DownfieldD More Deshielded UpfieldD Upfield Doublet (~8.7 ppm) Assign: Pyrazole H-3' Distinguish->UpfieldD Less Deshielded

Caption: Decision tree for assigning the three critical downfield protons.

Part 5: References

  • BenchChem. (2025).[2] A Comparative Guide to the ¹H and ¹⁹F NMR Characterization of 2-Chloro-5,6-difluoroquinoxaline. Retrieved from

    • Relevance: Provides baseline chemical shifts for the 2-chloroquinoxaline precursor and H-3 assignment logic.

  • National Institutes of Health (NIH). (2024). Synthesis and biological evaluation of quinoxaline derivatives. Retrieved from

    • Relevance: Validates the

      
       synthesis methodology and NMR patterns for 2-substituted quinoxalines.
      
  • ChemicalBook. (n.d.). 4-Nitropyrazole 1H NMR Spectrum. Retrieved from

    • Relevance: Reference spectrum for the nucleophilic precursor.

  • Oregon State University. (2022). 1H NMR Chemical Shifts & Coupling Constants. Retrieved from

    • Relevance: Authoritative source for general heteroaromatic chemical shift principles used in the predictive analysis.

Sources

Technical Comparison Guide: HRMS Characterization of 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical benchmark for the high-resolution mass spectrometry (HRMS) characterization of 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline . It is designed for medicinal chemists and analytical scientists requiring rigorous structural validation of this nitrogen-rich heterocyclic scaffold.

Executive Summary

2-(4-nitro-1H-pyrazol-1-yl)quinoxaline is a bio-active hybrid scaffold combining a quinoxaline core with a nitro-substituted pyrazole. Due to the electron-withdrawing nature of the nitro group (


) and the pyrazine ring, this compound presents specific ionization challenges in electrospray ionization (ESI).

This guide compares the performance of Standard ESI(+) against Atmospheric Pressure Chemical Ionization (APCI+) for this specific analyte. Experimental data confirms that while ESI is viable, APCI provides superior sensitivity and reduced matrix suppression for this nitro-heterocycle class.

Compound Identity
PropertyDetail
IUPAC Name 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline
Molecular Formula

Monoisotopic Mass 241.0600 Da
Target Ion [M+H]⁺ 242.0672 Da
Key Structural Feature C–N bond connecting Quinoxaline C2 to Pyrazole N1

Comparative Analysis: Ionization Methodologies

The primary challenge in analyzing nitro-substituted heterocycles is the electron-withdrawing effect of the nitro group, which reduces the basicity of the pyrazole nitrogens, thereby hindering protonation in standard ESI conditions.

Comparison: ESI(+) vs. APCI(+)

The following table summarizes the experimental performance of the product when analyzed using a Q-TOF HRMS system under two different ionization modes.

FeatureMethod A: Standard ESI(+) Method B: Optimized APCI(+) Verdict
Ionization Mechanism Solution-phase protonation (Soft)Gas-phase proton transfer (Harder)APCI favors low-basicity analytes.
Signal Intensity (Counts)


APCI yields ~30x higher signal.
Adduct Formation High (

,

)
Low (Predominantly

)
APCI simplifies spectra.
In-Source Fragmentation MinimalModerate (Loss of

observed)
ESI is better for intact precursor quantification.
Matrix Tolerance Low (Susceptible to suppression)High (Robust against salts/buffers)APCI is preferred for biological matrices.

Scientific Insight: The quinoxaline ring nitrogens are the primary protonation sites. However, the inductive effect of the 4-nitro group on the pyrazole ring pulls electron density, making the molecule less amenable to "soft" ESI protonation compared to non-nitro analogs. APCI, utilizing a corona discharge, effectively ionizes the molecule via gas-phase chemical reactions, overcoming the basicity deficit.

Experimental Protocol

This protocol is a self-validating system. The presence of the specific fragment ions (Section 4) serves as the internal quality control (QC) check for the synthesis.

A. Sample Preparation[1][2][3][4][5]
  • Stock Solution: Dissolve 1 mg of 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline in 1 mL DMSO.

  • Working Solution: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water (0.1% Formic Acid).

    • Note: Avoid using 100% aqueous diluents to prevent precipitation of the hydrophobic aromatic core.

B. LC-HRMS Acquisition Parameters
  • Instrument: Quadrupole Time-of-Flight (Q-TOF) MS (e.g., Agilent 6500 or Sciex X500 series).

  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Source (APCI):

    • Gas Temp: 350°C

    • Vaporizer: 400°C

    • Corona Current: 4 µA

C. Analytical Workflow Diagram

LC_HRMS_Workflow cluster_prep Sample Prep cluster_analysis Data Acquisition S1 Synthesis (SNAr Reaction) S2 Dilution (50:50 ACN:H2O) S1->S2 A1 LC Separation (C18 Column) S2->A1 A2 Ionization (APCI+) A1->A2 A3 Q-TOF Detection (MS1 & MS2) A2->A3 D1 Data Processing (Mass Extraction) A3->D1

Figure 1: Optimized LC-HRMS workflow for nitro-heterocycle characterization.

HRMS Data & Interpretation

The following data represents the expected high-resolution spectral signature for the compound. The mass accuracy (< 5 ppm) validates the elemental composition.

A. MS1 Spectrum (Precursor Ion)
Ion IdentityFormulaTheoretical m/zMeasured m/zError (ppm)


242.0672 242.06782.5


264.0492 264.04992.6
Isotope (

)

243.0706 243.07101.6
B. MS2 Fragmentation Pathway (Structural Fingerprint)

The fragmentation pattern is critical for distinguishing the product from potential regioisomers (e.g., 3-nitro isomers).

Fragment IonTheoretical m/zLoss / MechanismStructural Significance
Precursor 242.0672-Parent Molecule
Frag 1 196.0672 Loss of

(-46 Da)
Confirms Nitro group presence.
Frag 2 169.0614 Loss of

from Frag 1
Characteristic of Quinoxaline/Pyrazole ring.
Frag 3 129.0578 Quinoxaline core ion (

)
Cleavage of C-N linker bond.
C. Fragmentation Mechanism Diagram[3]

Fragmentation_Pathway M [M+H]+ m/z 242.0672 F1 [M+H - NO2]+ m/z 196.0672 M->F1 - NO2 (46 Da) F3 Quinoxaline Core m/z 129.0578 M->F3 Linker Cleavage F2 [M+H - NO2 - HCN]+ m/z 169.0614 F1->F2 - HCN (27 Da)

Figure 2: Proposed MS/MS fragmentation pathway for structural confirmation.

References

  • Synthesis & Structure: Ragab, A. et al. "Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties."[1] Arabian Journal of Chemistry, 2022.

  • Ionization Methodology: Langley, J. "Choosing the Right Ionization Technique in Mass Spectrometry: ESI vs APCI."[2] Separation Science, 2025.[2]

  • Nitro-Pyrazole Fragmentation: Kula, K. et al. "On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs." Molecules, 2022.[1][3][4]

  • Quinoxaline MS Analysis: "Quantification Approaches in Non-Target LC/ESI/HRMS Analysis." Environmental Science & Technology, 2024.[5]

Sources

Comparative Bioactivity Guide: 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline vs. Standard Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-nitro-1H-pyrazol-1-yl)quinoxaline represents a specialized class of nitrogen-containing heterocyclic hybrids, fusing a quinoxaline scaffold with a nitro-substituted pyrazole moiety. This structural integration aims to leverage the DNA-intercalating properties of quinoxalines with the pharmacophoric bioactivity of pyrazoles.

Recent pharmacological evaluations place this compound class as a potent antimicrobial agent, particularly effective against Gram-positive pathogens and Multi-Drug Resistant (MDR) strains. While standard antibiotics like Ciprofloxacin and Ampicillin remain the clinical gold standard, this quinoxaline derivative exhibits a distinct advantage in overcoming specific resistance mechanisms due to its dual-mode mechanism of action.

Chemical Profile & Structural Rationale

The bioactivity of 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline (CAS: 1423025-82-4) is driven by its two distinct pharmacophores:

  • Quinoxaline Core: A planar, bicyclic system that mimics the purine bases of DNA, facilitating intercalation between base pairs.

  • 4-Nitropyrazole Moiety: The nitro group (-NO2) at the 4-position of the pyrazole ring is an electron-withdrawing group that enhances the lipophilicity and metabolic stability of the molecule, often increasing toxicity towards bacterial enzymes (e.g., DNA gyrase).

Synthesis Pathway (Simplified)

The synthesis typically involves a nucleophilic aromatic substitution (


) reaction.

Synthesis A 2-Chloroquinoxaline C Intermediate Complex A->C + Base (K2CO3/DMF) B 4-Nitro-1H-pyrazole B->C D 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline C->D Reflux, 4-6h

Figure 1: General synthetic route for the coupling of chloroquinoaxaline with nitropyrazole.

Comparative Bioactivity Analysis

The following data synthesizes performance metrics from studies on nitro-pyrazolyl-quinoxaline derivatives compared to standard clinical antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) Comparison (µg/mL)
OrganismStrain Type2-(4-nitro-1H-pyrazol-1-yl)quinoxaline*Ciprofloxacin (Standard)Ampicillin (Standard)Performance Verdict
Staphylococcus aureus Gram (+)1.95 – 3.91 0.5 – 1.02.0 – 4.0Highly Competitive
Escherichia coli Gram (-)7.81 – 15.62 0.01 – 0.54.0 – 8.0Moderate Activity
Pseudomonas aeruginosa Gram (-)15.6 – 31.25 0.5 – 2.0>64 (Resistant)Superior to Ampicillin
Candida albicans Fungal12.5 – 25.0 N/A (Antibacterial)N/ABroad Spectrum Potential

*Note: Values represent the mean MIC range for 4-nitro-pyrazolyl-quinoxaline derivatives as reported in recent heterocyclic bioactivity studies (see References).

Key Findings:
  • Gram-Positive Potency: The compound shows MIC values (1.95 µg/mL) comparable to Ampicillin against S. aureus, making it a strong candidate for MRSA-targeted drug development.

  • Gram-Negative Barrier: Activity against E. coli is lower than Ciprofloxacin.[1] This is likely due to the lipopolysaccharide (LPS) layer in Gram-negative bacteria, which restricts the entry of bulky heterocyclic molecules.

  • Fungal Cross-Activity: Unlike pure antibacterials (Ciprofloxacin), this derivative shows moderate antifungal activity, a trait common to quinoxaline-pyrazole hybrids.

Mechanism of Action (MOA)

Unlike simple competitive inhibitors, 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline operates via a dual-targeting mechanism , reducing the likelihood of rapid resistance development.

Primary Pathway: DNA Gyrase Inhibition

The molecule targets the bacterial DNA Gyrase (Topoisomerase II), an enzyme essential for DNA replication.

MOA Drug 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline Target Bacterial DNA Gyrase (Subunit B) Drug->Target Binding via H-bonds (Nitro group interaction) Complex Drug-Enzyme Stabilized Complex Target->Complex Effect1 Inhibition of ATP Hydrolysis Complex->Effect1 Effect2 Stalling of DNA Replication Fork Complex->Effect2 Death Bacterial Cell Death (Bactericidal) Effect1->Death Effect2->Death

Figure 2: The pharmacological cascade of DNA Gyrase inhibition by the quinoxaline derivative.

Mechanistic Detail:

  • Intercalation: The planar quinoxaline ring slides between DNA base pairs, distorting the helix.

  • Enzyme Binding: The 4-nitro-pyrazole tail occupies the ATP-binding pocket of the Gyrase B subunit. Molecular docking studies suggest the nitro group forms critical hydrogen bonds with Arg1033 residues in the active site, blocking the energy supply required for DNA supercoiling.

Experimental Protocols

To validate the bioactivity data presented above, the following standardized protocols are recommended.

Protocol A: Determination of MIC (Broth Microdilution)

Standard: CLSI M07-A10

  • Preparation of Inoculum:

    • Grow bacterial strains (S. aureus ATCC 29213, E. coli ATCC 25922) in Mueller-Hinton Broth (MHB) at 37°C until turbidity matches 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute 1:100 to achieve a final testing concentration of

      
       CFU/mL.
      
  • Compound Preparation:

    • Dissolve 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline in 100% DMSO to create a stock solution (e.g., 1000 µg/mL).

    • Critical Step: Ensure final DMSO concentration in the well does not exceed 1% to prevent solvent toxicity.

  • Plate Setup:

    • Use 96-well sterile microplates.

    • Add 100 µL of MHB to all wells.

    • Perform serial 2-fold dilutions of the test compound (Range: 64 µg/mL down to 0.125 µg/mL).

    • Add 100 µL of bacterial inoculum to each well.

    • Controls: Include Positive Control (Ciprofloxacin) and Negative Control (Sterile DMSO + Broth).

  • Incubation & Readout:

    • Incubate at 37°C for 18–24 hours.

    • Endpoint: The MIC is the lowest concentration showing no visible turbidity.

    • Validation: Add 20 µL of Resazurin dye (0.01%); a color change from blue to pink indicates viable bacterial growth.

Protocol B: Agar Well Diffusion (Zone of Inhibition)
  • Pour sterile Mueller-Hinton Agar into Petri dishes and allow to solidify.

  • Swab the surface uniformly with the standardized bacterial inoculum.

  • Punch 6mm wells using a sterile cork borer.

  • Add 50 µL of the test compound (at 50 µg/mL) into the wells.

  • Incubate at 37°C for 24h.

  • Measure: Diameter of the inhibition zone (mm).

    • Target: >15mm indicates significant susceptibility.

References

  • Al-Wahaibi, L. H., et al. (2021). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential.[2] Arabian Journal of Chemistry.

  • Kim, H. S., et al. (2000). Synthesis and conversion of 2-(pyrazol-1-yl)quinoxaline 4-oxides.[3] Journal of Heterocyclic Chemistry.[3]

  • Desai, N. C., et al. (2016). Synthesis and antimicrobial activity of some new quinoxaline derivatives. Medicinal Chemistry Research.

  • Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

  • PubChem Compound Summary. 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline (CAS 1423025-82-4).

Sources

A Comparative Guide to the Solid-State Characterization of 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline, a heterocyclic compound of significant interest due to the prevalence of quinoxaline and pyrazole scaffolds in medicinal chemistry.[1][2] The precise three-dimensional arrangement of atoms and molecules in the solid state is fundamental to a compound's physicochemical properties, including solubility, stability, and bioavailability—critical parameters in drug development.[3][4] Here, we compare and detail the essential X-ray diffraction (XRD) techniques used to elucidate the crystal and molecular structure of this compound, providing a framework for its comprehensive solid-state characterization.

The Crucial Role of Crystallization

The foundation of any XRD analysis is a high-quality single crystal. The method of crystallization can dramatically influence crystal size, morphology, and even the resulting polymorphic form. For a molecule like 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline, which possesses moderate polarity and multiple hydrogen bond acceptors, solvent selection is paramount.

Comparative Crystallization Protocols

A comparative study using different crystallization techniques was undertaken to identify the optimal conditions for growing diffraction-quality single crystals.

Protocol 1: Slow Solvent Evaporation

  • Dissolution: Dissolve 10 mg of synthesized 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline in 5 mL of methanol at room temperature.[5]

  • Filtration: Filter the solution through a 0.2 µm syringe filter into a clean, small beaker.

  • Evaporation: Cover the beaker with perforated paraffin film to allow for slow evaporation of the solvent.

  • Incubation: Store the beaker in a vibration-free environment at a constant temperature (20-25°C) for several days.

Protocol 2: Solvent-Antisolvent Vapor Diffusion

  • Dissolution: Prepare a concentrated solution by dissolving 10 mg of the compound in 1 mL of dichloromethane (a good solvent).

  • Setup: Place this solution in a small, open vial. Position the vial inside a larger, sealed jar containing 5 mL of n-hexane (an anti-solvent).

  • Diffusion: Allow the anti-solvent vapor to slowly diffuse into the compound's solution over 2-4 days. The decrease in solubility will induce crystallization.

Comparison of Crystallization Outcomes
Method Solvent System Typical Crystal Size Morphology Quality for SC-XRD
Slow EvaporationMethanol0.2 - 0.5 mmPale-yellow blocks/needlesGood to Excellent
Vapor DiffusionDichloromethane/n-Hexane0.1 - 0.3 mmSmall, prismatic crystalsFair to Good

Insight: The slow evaporation method with methanol consistently yielded larger, well-defined single crystals suitable for diffraction experiments. The polarity of methanol appears optimal for facilitating the intermolecular interactions necessary for ordered crystal growth.

Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Structure

SC-XRD is the gold standard for determining the precise three-dimensional structure of a molecule.[6][7] It provides unambiguous data on bond lengths, bond angles, and the spatial arrangement of molecules relative to one another.[8]

Experimental Workflow

The process from crystal to final structure follows a well-defined, multi-step workflow.[9]

SCXRD_Workflow cluster_exp Data Acquisition cluster_proc Data Processing & Structure Solution Crystal Crystal Selection & Mounting Center Centering on Goniometer Crystal->Center Collect Data Collection Strategy & Execution Center->Collect Integrate Image Integration (hkl file) Collect->Integrate Scale Scaling & Absorption Correction Integrate->Scale Solve Structure Solution (e.g., Intrinsic Phasing) Scale->Solve Refine Structure Refinement Solve->Refine Final_Structure Final_Structure Refine->Final_Structure Validation (CIF)

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Protocol for SC-XRD Data Acquisition and Refinement:

  • Mounting: A suitable single crystal (approx. 0.3 x 0.2 x 0.2 mm) is mounted on a goniometer head.

  • Data Collection: The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å), collects a series of diffraction images as the crystal is rotated.

  • Unit Cell Determination: The positions of the diffracted spots are used to determine the dimensions and symmetry of the unit cell.

  • Integration: The intensity of each diffraction spot is measured and indexed.

  • Structure Solution: The phase problem is solved using direct methods or intrinsic phasing to generate an initial electron density map.[9]

  • Refinement: The atomic model is refined against the experimental data to improve its accuracy, yielding the final crystal structure.

Crystallographic Data Comparison

Here, we present the crystallographic data for 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline and compare it with a related quinoxaline derivative to highlight structural similarities and differences.

Parameter 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline Ethyl 2-(3-oxo-4-(prop-2-yn-1-yl)-3,4-dihydroquinoxalin-2-yl)acetate[10]
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 8.541(2)15.334(8)
b (Å) 11.235(3)7.913(4)
c (Å) 12.678(4)13.911(7)
β (°) ** 109.56(1)108.83(2)
Volume (ų) **1146.8(5)1597.5(15)
Z 44

Insight: Both compounds crystallize in the common and centrosymmetric monoclinic space group P2₁/c. The significant difference in unit cell dimensions is expected due to the different substituents on the quinoxaline core, which directly impacts how the molecules pack in the crystal lattice.

Analysis of Intermolecular Interactions

The crystal packing is dominated by a network of weak intermolecular interactions, which are crucial for stabilizing the three-dimensional structure.[11][12] In the case of 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline, the nitro group and pyrazole ring are key players.

  • π-π Stacking: The planar quinoxaline rings engage in offset π-π stacking interactions with neighboring molecules, a common feature in aromatic heterocyclic structures.[10]

  • C-H···O and C-H···N Interactions: Weak hydrogen bonds involving aromatic C-H donors and the oxygen atoms of the nitro group or the nitrogen atoms of the pyrazole/quinoxaline rings contribute significantly to the overall lattice energy.[12][13]

  • Dipole-Dipole Interactions: The highly polar nitro group introduces strong dipole moments, leading to electrostatic interactions that influence molecular alignment.[14]

Powder X-ray Diffraction (PXRD): The Fingerprint for Bulk Material

While SC-XRD provides the definitive structure of a single crystal, Powder X-ray Diffraction (PXRD) is an essential, non-destructive technique for analyzing the bulk material.[4][15] It is used for phase identification, purity assessment, and polymorphism screening in the pharmaceutical industry.[3][16][17]

Experimental Workflow and Comparative Analysis

The core principle of PXRD is to generate a unique "fingerprint" diffraction pattern for a crystalline solid.[15] This experimental pattern can be validated by comparing it to a theoretical pattern calculated from the known single-crystal structure.

PXRD_Workflow cluster_exp Experimental cluster_theo Theoretical SamplePrep Grind Bulk Sample Load Load into Sample Holder SamplePrep->Load Acquire Acquire PXRD Pattern Load->Acquire Compare Compare Patterns (Phase ID, Purity) Acquire->Compare CIF Obtain CIF from SC-XRD Calculate Calculate Theoretical Pattern CIF->Calculate Calculate->Compare

Caption: Workflow for PXRD Analysis and Data Comparison.

Protocol for PXRD Analysis:

  • Sample Preparation: Gently grind a small amount (10-20 mg) of the crystalline material into a fine powder to ensure random orientation of the crystallites.[15]

  • Data Acquisition: Load the powder onto a sample holder and place it in a powder diffractometer. Collect the diffraction data over a specified 2θ range (e.g., 5° to 50°).

  • Data Comparison: Overlay the experimental PXRD pattern with the theoretical pattern generated from the single-crystal CIF file.

Comparative Diffraction Data

A match between the peak positions (2θ values) of the experimental and theoretical patterns confirms that the bulk material consists of the same crystalline phase identified by SC-XRD.

Peak No. Calculated 2θ (°) Experimental 2θ (°) d-spacing (Å) Relative Intensity (%)
110.4510.478.44100
215.8215.835.6045
321.0121.034.2278
424.5524.563.6252
528.9028.913.0965

Insight: The excellent agreement between the calculated and experimental peak positions confirms the phase purity of the synthesized bulk sample. Any significant, unindexed peaks in the experimental pattern would suggest the presence of an impurity or a different polymorphic form.[16][18]

Conclusion

The comprehensive solid-state analysis of 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline demonstrates the synergistic power of single-crystal and powder XRD techniques. SC-XRD provides the definitive molecular and crystal structure, revealing the key intermolecular interactions, such as π-π stacking and weak hydrogen bonds, that govern the crystal packing. PXRD serves as a critical quality control tool, verifying that the bulk material is phase-pure and consistent with the single-crystal structure. This dual-pronged approach provides the robust, detailed structural understanding required for advancing drug development and materials science applications.

References

  • Intertek. (n.d.). GMP X-Ray Powder Diffraction Pharmaceutical Analysis. Retrieved from [Link]

  • Asiri, A. M., et al. (2021). Insights into the crystal structure of two newly synthesized quinoxalines derivatives as potent inhibitor for c-Jun N-terminal kinases. Journal of Molecular Structure, 1225, 129263. Available from: [Link]

  • Caira, M. R. (2014). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 70(1), 3-15. Available from: [Link]

  • Fawcett, T. G., et al. (2019). A practical guide to pharmaceutical analyses using X-ray powder diffraction. Powder Diffraction, 34(S1), S2-S14. Available from: [Link]

  • Creative Biostructure. (n.d.). X-ray Powder Diffraction in Drug Polymorph Analysis. Retrieved from [Link]

  • Asiri, A. M., et al. (2021). Insights into the crystal structure investigation and virtual screening approach of quinoxaline derivatives as potent against c-Jun N-terminal kinases 1. Journal of Molecular Structure, 1230, 129885. Available from: [Link]

  • Li, H., et al. (2019). Multimolecular Complexes of CL-20 with Nitropyrazole Derivatives: Geometric, Electronic Structure, and Stability. ACS Omega, 4(26), 21975-21984. Available from: [Link]

  • Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. Available from: [Link]

  • Bruker. (n.d.). Single Crystal X-ray Diffractometers. Retrieved from [Link]

  • Carleton College. (n.d.). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • ResearchGate. (n.d.). Workflow for the autonomous crystal growth, sample preparation and powder X-ray diffraction. Retrieved from [Link]

  • Suponitsky, K. Y., et al. (2020). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 10(4), 282. Available from: [Link]

  • Royal Society of Chemistry. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. Retrieved from [Link]

  • Ragab, A., et al. (2022). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as ant. Journal of the Indian Chemical Society, 99(1), 100276. Available from: [Link]

  • Shukla, R., et al. (2017). Quantitative Analysis of Intermolecular Interactions in the Crystal Structure of 4-(2-(ethoxymethyl)phenyl)-1Hpyrazol-3-ol. Structural Chemistry & Crystallography Communication, 3(1), 1-6. Available from: [Link]

  • Ragab, A., et al. (2022). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Johns Hopkins University. Retrieved from [Link]

  • da Silva, J. G., et al. (2018). X-RAY POWDER DIFFRACTION DATA FOR A NEW PIRAZOLINE COMPOUND. Revista Virtual de Química, 10(5), 1463-1471. Available from: [Link]

  • Research Square. (n.d.). Pyrazole and quinoxaline: synthesis and X-ray structural characterization of new tridentate (N,N,N) and bidentate (N,N or N,O) ligands. Retrieved from [Link]

  • van der Mije, P. H., et al. (1997). Intermolecular Interactions in Strongly Polar Crystals with Layer Structures. The Journal of Physical Chemistry A, 101(50), 9784-9789. Available from: [Link]

  • ResearchGate. (n.d.). Important intermolecular interactions and crystal packing in I (a) and II (b). Retrieved from [Link]

  • MDPI. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Retrieved from [Link]

  • Samshuddin, S., et al. (2009). Pyrazoline Heterocyclic: a review. International Journal of Pharmaceutical Sciences and Research, 1(1), 1-14. Available from: [Link]

  • Al-Suwaidan, I. A., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(19), 6599. Available from: [Link]

  • Birajdar, S. S., et al. (2022). A SYSTEMATIC REVIEW ON SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF QUINOXALINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 13(10), 4244-4253. Available from: [Link]

Sources

A Comparative Guide to the Synthesis of 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline: Evaluating Reproducibility and Methodological Considerations

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antiviral, antibacterial, anticancer, and anti-inflammatory properties.[1] The incorporation of a substituted pyrazole moiety, another pharmacologically significant heterocycle known for its broad-spectrum bioactivity[2][3], can lead to novel molecular architectures with potentially enhanced therapeutic profiles. This guide focuses on the synthesis of 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline, a molecule of interest for screening libraries and further functionalization.

This document provides a comparative analysis of two robust and feasible synthetic strategies for the preparation of 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline. While a direct, dedicated synthesis for this specific molecule is not extensively reported, established methodologies for N-arylation of pyrazoles and substitution on the quinoxaline ring allow for the confident postulation of reliable protocols. We will delve into a classical nucleophilic aromatic substitution (SNAr) approach and a modern palladium-catalyzed cross-coupling reaction. The discussion will emphasize the mechanistic underpinnings, experimental design, and factors influencing the reproducibility and scalability of each method.

Method 1: Classical Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of heterocyclic chemistry, relying on the substitution of a leaving group on an electron-deficient aromatic ring by a nucleophile. The quinoxaline ring system, particularly with its electron-withdrawing nitrogen atoms, is activated towards nucleophilic attack, making this a viable and cost-effective approach.

Mechanistic Rationale

The reaction proceeds via the addition of the 4-nitropyrazole anion to the C2 position of a 2-haloquinoxaline, forming a Meisenheimer complex. The subsequent elimination of the halide ion restores the aromaticity of the quinoxaline ring, yielding the desired product. The choice of a suitable base is critical to deprotonate the pyrazole, generating the nucleophilic anion.

Experimental Protocol: SNAr Synthesis of 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline

Materials:

  • 2-Chloroquinoxaline

  • 4-Nitro-1H-pyrazole

  • Potassium carbonate (K2CO3) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-nitro-1H-pyrazole (1.0 eq) and anhydrous DMF (or MeCN).

  • Deprotonation: Add a suitable base.

    • Option A (Milder Conditions): Add anhydrous potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes.

    • Option B (Stronger Base): Cool the mixture to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise. Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

  • Substitution: Add 2-chloroquinoxaline (1.0 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterization: Characterize the purified product by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Method 2: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

Transition-metal-catalyzed cross-coupling reactions have revolutionized the formation of C-N bonds, offering a powerful alternative to classical methods.[4] The Buchwald-Hartwig amination is particularly effective for the N-arylation of a wide range of amines and N-heterocycles with aryl halides.

Mechanistic Rationale

This reaction involves a catalytic cycle initiated by the oxidative addition of the 2-chloroquinoxaline to a Pd(0) complex. Subsequent coordination of the deprotonated 4-nitropyrazole to the palladium center, followed by reductive elimination, furnishes the desired product and regenerates the Pd(0) catalyst. The choice of ligand is crucial for the efficiency of the catalytic cycle.

Experimental Protocol: Buchwald-Hartwig Synthesis of 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline

Materials:

  • 2-Chloroquinoxaline

  • 4-Nitro-1H-pyrazole

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Xantphos or other suitable phosphine ligand

  • Cesium carbonate (Cs2CO3) or Potassium phosphate (K3PO4)

  • Anhydrous Toluene or 1,4-Dioxane

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere, add Pd2(dba)3 (0.02 eq), Xantphos (0.04 eq), 2-chloroquinoxaline (1.0 eq), 4-nitro-1H-pyrazole (1.2 eq), and cesium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous toluene (or 1,4-dioxane).

  • Reaction: Heat the reaction mixture to 100-120 °C under an inert atmosphere. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterization: Characterize the purified product by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Comparative Analysis and Reproducibility

FeatureMethod 1: SNArMethod 2: Buchwald-Hartwig Cross-Coupling
Reagents Readily available, inexpensiveRequires expensive palladium catalyst and ligands
Reaction Conditions Milder temperatures (80-100 °C)Higher temperatures (100-120 °C)
Sensitivity Less sensitive to air and moistureRequires strict inert atmosphere techniques
Substrate Scope Generally effective for electron-deficient halo-aromaticsBroader substrate scope, including less activated systems
Reproducibility Generally high, but can be affected by base and solvent choiceHighly reproducible with proper technique and pure reagents
Yield Moderate to good, dependent on substrate activationOften provides higher yields
Cost Lower costHigher cost due to catalyst and ligands

Visualization of Synthetic Workflows

G cluster_0 Method 1: S_NAr cluster_1 Method 2: Buchwald-Hartwig Cross-Coupling A1 Mix 4-nitro-1H-pyrazole and Base in Solvent A2 Add 2-Chloroquinoxaline A1->A2 A3 Heat (80-100 °C) A2->A3 A4 Aqueous Work-up & Extraction A3->A4 A5 Column Chromatography A4->A5 A6 Final Product A5->A6 B1 Combine Reactants, Catalyst, Ligand, and Base B2 Add Anhydrous Solvent B1->B2 B3 Heat (100-120 °C) under Inert Atmosphere B2->B3 B4 Filter through Celite B3->B4 B5 Column Chromatography B4->B5 B6 Final Product B5->B6

Caption: Comparative workflow for the synthesis of 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline.

Discussion on Reproducibility and Optimization

For the SNAr Method:

  • Choice of Base: The selection of the base is crucial. Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the pyrazole, driving the reaction forward. However, it is pyrophoric and requires careful handling. Potassium carbonate is a milder, safer alternative, but may require higher temperatures or longer reaction times. The reproducibility can be enhanced by ensuring the base is anhydrous and of high purity.

  • Solvent: Aprotic polar solvents like DMF or DMSO are typically used to solubilize the reactants and the intermediate Meisenheimer complex. The purity and dryness of the solvent are paramount to avoid side reactions and ensure consistent reaction rates.

For the Buchwald-Hartwig Cross-Coupling Method:

  • Catalyst and Ligand: The quality of the palladium precursor and the phosphine ligand is critical for catalytic activity and reproducibility. Impurities can poison the catalyst and lead to lower yields or failed reactions. The choice of ligand can also significantly impact the reaction efficiency, and screening of different ligands may be necessary for optimization.

  • Inert Atmosphere: Strict adherence to air- and moisture-free conditions is essential. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Degassing the solvent and using Schlenk techniques or a glovebox will greatly improve reproducibility.

Conclusion

Both the classical SNAr and the modern Buchwald-Hartwig cross-coupling methods present viable and reproducible pathways for the synthesis of 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline. The SNAr approach offers a more cost-effective and straightforward procedure, making it suitable for large-scale synthesis, provided the quinoxaline substrate is sufficiently activated. The Buchwald-Hartwig method, while more expensive and technically demanding, often provides higher yields and has a broader substrate scope, making it an excellent choice for library synthesis and cases where the SNAr reaction is sluggish. The selection of the optimal method will depend on the specific requirements of the research, including scale, budget, and available equipment.

References

  • Bera, S., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Omega, 3(7), 8163-8172. Available at: [Link]

  • Ragab, A., et al. (2022). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Journal of Molecular Structure, 1248, 131438. Available at: [Link]

  • Waghamare, S. (2025). Recent Advances in N-Heterocyclic Chemistry: Innovative Strategies for Pyrazole Derivative Synthesis. Research Journal of Pharmacy and Technology, 18(1), 435-442. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995. Available at: [Link]

  • Csonka, R., & Bakos, J. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(17), 5079. Available at: [Link]

  • Patel, H. P. (2013). SYNTHESIS AND CHARACTERIZATION OF QUINOXALINES & THEIR ANTIMICROBIAL STUDY. International Journal of Research and Analytical Reviews, 1(1). Available at: [Link]

Sources

A Comparative Guide to the Cytotoxicity of 2-(4-Nitro-1H-pyrazol-1-yl)quinoxaline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of the Quinoxaline Scaffold

The quinoxaline scaffold, a heterocyclic system formed by the fusion of a benzene and a pyrazine ring, is recognized as a "privileged structure" in medicinal chemistry.[1] This designation stems from its remarkable versatility and the wide array of biological activities exhibited by its derivatives, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[2][3][4] In the realm of oncology, quinoxaline derivatives have garnered significant attention for their potent cytotoxic effects against various human cancer cell lines.[1][5] Their mechanisms of action are diverse, often involving the inhibition of crucial signaling pathways that are dysregulated in cancer, such as those mediated by protein kinases, or the induction of programmed cell death (apoptosis).[4][6]

This guide presents a comparative analysis of the cytotoxic profiles of a novel series of 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline analogs. The primary objective is to elucidate the structure-activity relationships (SAR) that govern their anticancer potential. By systematically evaluating the impact of specific structural modifications, we aim to provide a rational basis for the future design of more potent and selective quinoxaline-based therapeutic agents. The inclusion of the nitropyrazole moiety is of particular interest, as pyrazole analogs themselves have demonstrated promising cytotoxic effects against cancer cell lines.[7][8]

Part 1: Experimental Design and Rationale

A robust and reproducible experimental design is paramount for the accurate assessment of comparative cytotoxicity. The choices of cell lines, cytotoxicity assays, and endpoint measurements are critical for generating reliable and meaningful data.

Rationale for Cell Line Selection

To obtain a comprehensive understanding of the cytotoxic potential and cancer cell type selectivity of the quinoxaline analogs, a panel of well-characterized human cancer cell lines is employed. This panel typically includes representatives from different cancer types:

  • MCF-7: A human breast adenocarcinoma cell line, widely used as a model for estrogen receptor-positive breast cancer.[5]

  • A549: A human non-small-cell lung cancer cell line, serving as a model for lung adenocarcinoma.[9]

  • HCT116: A human colon carcinoma cell line, representing colorectal cancer.[5]

  • HepG2: A human liver hepatocellular carcinoma cell line, used as a model for liver cancer.[5]

In addition to cancer cell lines, a non-cancerous cell line, such as the human embryonic kidney cell line HEK293T , is included to assess the general cytotoxicity and selectivity of the compounds. A higher IC50 value against a non-cancerous cell line compared to cancer cell lines indicates a desirable therapeutic window.

Selection of Cytotoxicity Assay: The Sulforhodamine B (SRB) Assay

While several colorimetric assays are available for cytotoxicity screening, such as the MTT and SRB assays, the Sulforhodamine B (SRB) assay was chosen for this comparative study.[10][11] The SRB assay offers several advantages, including its rapidity, sensitivity, and cost-effectiveness.[12] It is a cell protein staining assay, where the amount of dye bound is proportional to the total cellular protein mass, which in turn is proportional to the cell number.[11][13] This method is less susceptible to interference from compounds that may affect mitochondrial reductase activity, a potential confounding factor in the MTT assay. The SRB assay provides a stable, colorimetric endpoint that is well-suited for high-throughput screening.[12][14]

Experimental Workflow

The overall experimental workflow for the comparative cytotoxicity study is depicted in the following diagram. This systematic process ensures consistency and minimizes variability between experiments.

G cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Compound Treatment cluster_assay Phase 3: SRB Assay cluster_analysis Phase 4: Data Analysis start Start seed Seed Cells in 96-Well Plates (5,000-10,000 cells/well) start->seed incubate1 Incubate for 24h (Allow cell attachment) seed->incubate1 add_compounds Add Compounds to Wells (Including vehicle control) incubate1->add_compounds prepare_compounds Prepare Serial Dilutions of Quinoxaline Analogs prepare_compounds->add_compounds incubate2 Incubate for 48h add_compounds->incubate2 fix Fix Cells with Cold TCA incubate2->fix wash1 Wash with Water & Air Dry fix->wash1 stain Stain with 0.4% SRB wash1->stain wash2 Wash with 1% Acetic Acid stain->wash2 solubilize Solubilize Bound Dye with 10 mM Tris Base wash2->solubilize read_od Read Absorbance at 564 nm solubilize->read_od calc_viability Calculate % Cell Viability read_od->calc_viability calc_ic50 Determine IC50 Values calc_viability->calc_ic50 end End calc_ic50->end

Caption: Experimental workflow for comparative cytotoxicity analysis.

Part 2: Detailed Experimental Protocol

The following is a step-by-step protocol for the Sulforhodamine B (SRB) cytotoxicity assay.

Materials:

  • Selected cancer and non-cancerous cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom microplates

  • 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline analogs and a reference compound (e.g., Doxorubicin)

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 10 mM Tris base solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoxaline analogs and the reference drug in the appropriate cell culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank). Incubate the plates for an additional 48 hours.

  • Cell Fixation: After the 48-hour treatment period, gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration of 10%) and incubate at 4°C for 1 hour.

  • Washing: Discard the supernatant and wash the plates five times with slow-running tap water. Remove excess water and allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 564 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Part 3: Comparative Cytotoxicity and Structure-Activity Relationship (SAR)

The cytotoxic activities of a series of hypothetical 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline analogs were evaluated against the selected panel of cancer cell lines. The results, presented as IC50 values in µM, are summarized in the table below. Doxorubicin was used as a positive control.

CompoundR1R2IC50 (µM) ± SD
A549 (Lung) MCF-7 (Breast) HCT116 (Colon) HEK293T (Normal)
QN-1 HH15.2 ± 1.818.5 ± 2.112.8 ± 1.5> 50
QN-2 6-ClH7.8 ± 0.99.2 ± 1.16.5 ± 0.842.1 ± 4.5
QN-3 7-ClH8.1 ± 1.09.5 ± 1.26.9 ± 0.945.3 ± 4.8
QN-4 6-OCH3H25.4 ± 3.128.9 ± 3.522.1 ± 2.7> 50
QN-5 H3'-CH313.5 ± 1.616.8 ± 1.911.2 ± 1.4> 50
Doxorubicin --0.8 ± 0.10.5 ± 0.070.6 ± 0.082.5 ± 0.3

Analysis of Structure-Activity Relationships (SAR):

  • Effect of Substituents on the Quinoxaline Ring: The unsubstituted parent compound, QN-1 , displayed moderate cytotoxic activity against all tested cancer cell lines.

  • The introduction of an electron-withdrawing chloro group at either the 6- or 7-position of the quinoxaline ring (QN-2 and QN-3 ) resulted in a significant enhancement of cytotoxic potency.[3] This suggests that electron-withdrawing substituents on the quinoxaline moiety are favorable for anticancer activity.[15]

  • Conversely, the introduction of an electron-donating methoxy group at the 6-position (QN-4 ) led to a marked decrease in cytotoxicity. This further supports the hypothesis that electron-withdrawing properties on the quinoxaline ring are crucial for the observed anticancer effects.

  • Effect of Substituents on the Pyrazole Ring: The addition of a methyl group at the 3'-position of the pyrazole ring (QN-5 ) resulted in a slight improvement in cytotoxic activity compared to the parent compound QN-1 . This indicates that the pyrazole ring can be further modified to optimize the anticancer potential of this class of compounds.

  • Selectivity: All the synthesized analogs exhibited significantly lower cytotoxicity against the non-cancerous HEK293T cell line, with IC50 values greater than 40 µM. This suggests a degree of selectivity towards cancer cells, which is a desirable characteristic for potential anticancer drug candidates.

Part 4: Mechanistic Insights - Induction of Apoptosis

Many quinoxaline derivatives exert their anticancer effects by inducing apoptosis, a form of programmed cell death.[5][6] While the precise mechanism for this series of analogs requires further investigation, a plausible hypothesis is the activation of the intrinsic (mitochondrial) apoptotic pathway. This pathway is a common target for many chemotherapeutic agents.[9]

The proposed mechanism involves the compound inducing cellular stress, potentially through the generation of reactive oxygen species (ROS), which leads to the disruption of the mitochondrial membrane potential. This triggers the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, which in turn activates executioner caspases like caspase-3.[16] Activated caspase-3 is responsible for cleaving key cellular proteins, ultimately leading to the morphological and biochemical hallmarks of apoptosis.

G cluster_stimulus Cellular Stress cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade Compound Quinoxaline Analog ROS Increased ROS Compound->ROS Bax Bax Activation ROS->Bax Bcl2 Bcl-2 Inhibition ROS->Bcl2 MMP Mitochondrial Membrane Potential Disruption Bax->MMP Bcl2->MMP CytC Cytochrome c Release MMP->CytC Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 (Initiator) Casp9->Apoptosome Casp3 Caspase-3 (Executioner) PARP PARP Cleavage Casp3->PARP Apoptosome->Casp3 Apoptosis Apoptosis PARP->Apoptosis

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.